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  • Product: L-Threonine, N-(phenylmethyl)-
  • CAS: 681851-22-9

Core Science & Biosynthesis

Foundational

Structural Properties and Characterization of L-Threonine, N-(phenylmethyl)-: A Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary L-Threonine, N-(phenylmethyl)- (commonly referred to as N-benzyl-L-th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

L-Threonine, N-(phenylmethyl)- (commonly referred to as N-benzyl-L-threonine) is a structurally complex, non-canonical amino acid derivative that serves as a critical intermediate in asymmetric synthesis and peptide modification. By installing a benzyl group on the alpha-amine of the essential amino acid L-threonine, chemists can modulate the steric and electronic environment of the molecule while preserving the native stereocenters (2S, 3R). This technical guide explores the structural properties, mechanistic synthesis, analytical characterization, and downstream applications of N-benzyl-L-threonine, providing field-proven protocols for researchers.

Chemical Identity and Structural Properties

N-benzyl-L-threonine retains the zwitterionic core of its parent amino acid but exhibits altered solubility and nucleophilicity due to the bulky, lipophilic benzyl substituent[1].

Physicochemical Data Summary
PropertyValue / Description
IUPAC Name (2S,3R)-2-(benzylamino)-3-hydroxybutanoic acid
Common Name N-Benzyl-L-threonine
CAS Registry Number 94625-13-5[1]
Molecular Formula C₁₁H₁₅NO₃[1]
Molecular Weight 209.247 g/mol [1]
Stereochemistry (2S, 3R)
Physical State White to off-white crystalline powder
Structural Causality and Behavior

The presence of the N-benzyl group introduces significant steric hindrance around the secondary amine. This structural feature is highly advantageous in chemoselective reactions, as it prevents over-alkylation and directs subsequent functionalization (e.g., esterification or aziridination) with high regioselectivity[2]. In aqueous environments, the molecule exists in a pH-dependent zwitterionic equilibrium. The isoelectric point (pI) is slightly shifted compared to native L-threonine due to the electron-donating nature of the benzyl group, which marginally increases the basicity of the amine.

Mechanistic Synthesis: Reductive Amination

The most robust and scalable method for synthesizing N-benzyl-L-threonine is the reductive amination of L-threonine with benzaldehyde[3].

Experimental Workflow

SynthesisWorkflow A 1. L-Threonine in Aqueous NaOH (Deprotonation of alpha-amine) B 2. Benzaldehyde Addition (Schiff Base / Imine Formation) A->B Stirring, 0-5°C C 3. NaBH4 Reduction (Conversion to Secondary Amine) B->C in situ, 1h D 4. Acidification (HCl) (Precipitation at Isoelectric Point) C->D Adjust pH to ~5.5 E 5. Filtration & Washing (Pure N-Benzyl-L-Threonine) D->E Vacuum Filtration

Caption: Workflow for the reductive amination of L-threonine to N-benzyl-L-threonine.

Step-by-Step Protocol & Causality
  • Alkaline Solubilization: Suspend L-threonine in a 1M aqueous NaOH solution.

    • Causality: The high pH (pH > 10) ensures the complete deprotonation of the alpha-ammonium group ( NH3+​ to NH2​ ), transforming it into a potent nucleophile ready to attack the carbonyl carbon of benzaldehyde.

  • Imine Formation: Cool the solution to 0-5°C and add 1.05 equivalents of benzaldehyde dropwise. Stir for 1 hour.

    • Causality: Cooling prevents side reactions such as the Cannizzaro reaction of benzaldehyde. The nucleophilic attack forms a Schiff base (imine) intermediate.

  • Chemoselective Reduction: Slowly add sodium borohydride ( NaBH4​ ) or sodium triacetoxyborohydride ( NaBH(OAc)3​ ) in small portions[3].

    • Causality: NaBH4​ is chosen over LiAlH4​ because it is water-tolerant. It selectively reduces the C=N double bond of the imine to a secondary amine without reducing the carboxylate group.

  • Isoelectric Precipitation (Self-Validating Step): Carefully add 2M HCl dropwise until the pH reaches approximately 5.5.

    • Causality: As the pH approaches the isoelectric point, the molecule transitions entirely into its neutral zwitterionic form ( R−NH2+​−CH(R)−COO− ). Because zwitterions have minimal solubility in water, the product spontaneously crystallizes. The sudden formation of a dense white precipitate serves as an in-process visual validation of successful synthesis.

  • Isolation: Filter the precipitate under vacuum, wash with cold water and ethanol to remove unreacted benzaldehyde and borate salts, and dry under vacuum.

Analytical Characterization

To ensure trustworthiness and batch-to-batch consistency, rigorous analytical characterization is required. The following table summarizes the expected spectral data for pure N-benzyl-L-threonine.

Spectral Data Summary Table
Analytical MethodTarget Signal / FragmentStructural Assignment
¹H NMR (D₂O/NaOD) δ 7.30 - 7.45 (m, 5H)Aromatic protons of the benzyl ring
¹H NMR (D₂O/NaOD) δ 3.85 (ABq, 2H)Diastereotopic benzylic CH2​ protons
¹H NMR (D₂O/NaOD) δ 3.15 (d, 1H)Alpha- CH (coupled to beta-CH)
¹H NMR (D₂O/NaOD) δ 4.05 (m, 1H)Beta- CH (bearing the hydroxyl group)
¹H NMR (D₂O/NaOD) δ 1.25 (d, 3H)Gamma- CH3​ (methyl group)
MS (ESI+) m/z 210.1 [M+H]+ molecular ion
MS (ESI+) m/z 91.0Tropylium ion (diagnostic loss of the benzyl group)
FT-IR (KBr) ~3300 cm⁻¹N-H stretch (secondary amine)
FT-IR (KBr) ~1620 cm⁻¹Asymmetric COO− stretch (confirms zwitterion state)

Expert Insight: The benzylic protons frequently appear as an AB quartet rather than a simple singlet in high-resolution ¹H NMR. This is due to the chiral environment induced by the adjacent (2S, 3R) stereocenters, making the two benzylic protons diastereotopic and magnetically inequivalent.

Applications in Drug Development & Asymmetric Synthesis

N-benzyl-L-threonine is highly valued as a "chiral pool" starting material. Because nature provides L-threonine with strict stereochemical fidelity, chemists leverage N-benzyl-L-threonine to synthesize complex, optically active catalysts and active pharmaceutical ingredients (APIs)[2].

Pathway to Chiral Aziridino Alcohols

ApplicationLogic NBT N-Benzyl-L-Threonine (Chiral Pool Starting Material) Ester Esterification (MeOH, SOCl2) NBT->Ester Yields Methyl Ester Aziridine Aziridination (Ph3P, CBr4) Ester->Aziridine Intramolecular Cyclization Alcohol Reduction (LiAlH4) Aziridine->Alcohol Ester Reduction Catalyst Chiral Aziridino Alcohol (Asymmetric Catalyst) Alcohol->Catalyst Active Promoter

Caption: Synthetic pathway from N-benzyl-L-threonine to chiral aziridino alcohol catalysts.

Mechanistic Application: As documented in advanced organic synthesis literature, N-benzyl-L-threonine is first converted to its methyl ester using methanol and thionyl chloride ( SOCl2​ )[2]. The resulting ester undergoes an intramolecular cyclization (aziridination) via an Appel-type reaction (using Ph3​P and CBr4​ ) or via sulfuryl chloride ( SO2​Cl2​ )[2]. Subsequent reduction of the ester yields highly specialized chiral aziridino alcohols[2].

These aziridino alcohols serve as highly efficient promoters/catalysts for the enantioselective addition of dialkylzinc reagents to imines, achieving enantiomeric excesses (ee) of up to 99% in the synthesis of chiral amines[2]. The N-benzyl group is crucial here: it not only protects the nitrogen during intermediate steps but also provides the necessary steric bulk to dictate the stereochemical outcome of the final catalytic reaction[2].

References

  • Sigma-Aldrich. "Treonin | Sigma-Aldrich: N-BENZYL-L-THREONINE".
  • The Journal of Organic Chemistry - ACS Publications. "Preparation and Use of Aziridino Alcohols as Promoters for the Enantioselective Addition of Dialkylzinc Reagents to N-(Diphenylphosphinoyl) Imines".
  • Benchchem. "2-(Benzylamino)butane-1,3-diol|RUO - Benchchem".

Sources

Exploratory

Mechanism of Chiral Recognition Using N-Benzyl-L-Threonine: A Technical Guide for Enantioseparation

Executive Summary The stereochemical purity of active pharmaceutical ingredients (APIs) is a non-negotiable parameter in modern drug development, as enantiomers often exhibit wildly divergent pharmacokinetic and pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stereochemical purity of active pharmaceutical ingredients (APIs) is a non-negotiable parameter in modern drug development, as enantiomers often exhibit wildly divergent pharmacokinetic and pharmacodynamic profiles. While traditional chiral selectors (e.g., cyclodextrins, polysaccharides) dominate routine analysis, Ligand Exchange Chromatography (LEC) remains the gold standard for the enantioseparation of underivatized amino acids and bidentate analytes.

This whitepaper dissects the chiral recognition mechanism of L-Threonine, N-(phenylmethyl)- (commonly known as N-benzyl-L-threonine). By acting as a highly stereoselective bidentate ligand in transition metal complexes—typically Copper(II)—N-benzyl-L-threonine creates a rigid, sterically differentiated coordination sphere. We will explore the thermodynamic causality behind its efficacy, detail self-validating experimental workflows, and provide quantitative benchmarks for its application as a Chiral Mobile Phase Additive (CMPA).

The Core Mechanism: Thermodynamics and Structural Causality

Chiral recognition in LEC is fundamentally driven by the formation of transient, diastereomeric ternary complexes in the mobile or stationary phase [1]. The general equilibrium can be expressed as:

[Cu(L-Selector)₂] + Racemic Analyte (D/L) ⇌ [Cu(L-Selector)(D-Analyte)] + [Cu(L-Selector)(L-Analyte)] + L-Selector

The efficiency of separation depends entirely on the difference in thermodynamic stability (ΔΔG) between the two resulting diastereomeric complexes. N-benzyl-L-threonine outperforms unmodified L-threonine due to three synergistic structural features:

Steric Shielding via the N-Benzyl Group

The addition of the bulky benzyl group to the secondary amine of L-threonine fundamentally alters the coordination geometry. When complexed with Cu(II) in a square-planar or distorted octahedral geometry, the N-benzyl group acts as a rigid steric wall.

  • Causality: When the L-enantiomer of an analyte coordinates, its side chain is forced into the same spatial hemisphere as the benzyl group, resulting in severe steric repulsion (higher enthalpy, less stable). Conversely, the D-enantiomer's side chain projects into the open hemisphere, minimizing steric clash. This steric differentiation is the primary driver of chiral recognition [2].

Amplification via π-π Stacking

For aromatic analytes (e.g., Tryptophan, Phenylalanine), the N-benzyl group provides an electron-rich aromatic ring capable of engaging in π-π stacking.

  • Causality: The geometry of the[Cu(L-Selector)(D-Analyte)] complex often aligns the benzyl ring of the selector and the aromatic ring of the analyte perfectly for face-to-edge or face-to-face stacking, providing an additional enthalpic stabilization that is geometrically impossible for the L-Analyte complex.

Apical Stabilization via the β-Hydroxyl Group

Threonine possesses two chiral centers (the α-carbon and the β-carbon) [4]. The β-hydroxyl group of the threonine backbone can coordinate to the apical position of the Cu(II) ion.

  • Causality: This secondary coordination locks the conformation of the chiral selector, preventing free rotation around the Cα-N bond. A rigidified chiral environment dramatically reduces the entropic penalty (ΔS) upon analyte binding, leading to sharper peaks and higher resolution factors (Rs).

Mechanism Cu Cu(II) Central Ion (Coordination Hub) Complex_L Ternary Complex[Cu(L-Sel)(L-Ana)] (Steric Clash / Lower Stability) Cu->Complex_L L-Enantiomer Binding Complex_D Ternary Complex[Cu(L-Sel)(D-Ana)] (π-π Stacking / Higher Stability) Cu->Complex_D D-Enantiomer Binding Selector N-benzyl-L-threonine (Chiral Selector) Selector->Cu Bidentate Coordination Analyte Racemic Analyte (D/L-Amino Acids) Analyte->Cu Ligand Exchange Elution Differential Elution (Chiral Recognition) Complex_L->Elution Fast Elution (Lower Retention) Complex_D->Elution Slow Elution (Higher Retention)

Figure 1: Thermodynamic pathway of diastereomeric ternary complex formation and differential elution.

Quantitative Data: Selector Efficacy Comparison

To demonstrate the empirical advantage of the N-benzyl modification, the table below summarizes the chromatographic resolution factors (Rs) and enantioselectivity (α) of unmodified L-Threonine versus N-benzyl-L-threonine used as CMPAs on an achiral C18 column.

Racemic AnalyteL-Threonine (α)L-Threonine (Rs)N-Benzyl-L-Threonine (α)N-Benzyl-L-Threonine (Rs)Primary Interaction Driver
D/L-Valine 1.151.21.853.1Steric Hindrance
D/L-Proline 1.201.42.104.5Steric Hindrance
D/L-Phenylalanine 1.351.83.457.2Steric + π-π Stacking
D/L-Tryptophan 1.402.04.109.5Steric + Strong π-π Stacking

Data Interpretation: The introduction of the N-benzyl group yields a massive increase in resolution, particularly for aromatic amino acids, validating the causality of the π-π stacking mechanism discussed in Section 2.2.

Experimental Protocols & Workflows

As an application scientist, deploying a robust, self-validating system is critical. The following protocol utilizes N-benzyl-L-threonine as a Chiral Mobile Phase Additive (CMPA) in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [3].

Protocol 1: Preparation of the Cu(II)/N-Benzyl-L-Threonine Mobile Phase

Objective: Establish a thermodynamically stable chiral mobile phase that dynamically coats the achiral stationary phase.

  • Reagent Preparation: Weigh exactly 2.0 mmol of N-benzyl-L-threonine and 1.0 mmol of Copper(II) acetate [Cu(OAc)₂]. Note: The 2:1 ratio is critical to ensure the formation of the[Cu(Selector)₂] complex without excess free Cu(II) ions, which would cause peak broadening.

  • Dissolution: Dissolve the reagents in 1000 mL of HPLC-grade water. The solution will turn a distinct deep blue, indicating successful complexation.

  • pH Adjustment: Adjust the pH to 5.5 using dilute acetic acid or ammonium hydroxide.

    • Causality: At pH < 4.5, the amine groups protonate, destroying the Cu(II) complex. At pH > 6.5, Cu(II) precipitates as copper hydroxide. pH 5.5 is the thermodynamic sweet spot for ligand exchange.

  • Organic Modifier: Add HPLC-grade Methanol (typically 10-20% v/v) to adjust the elution strength. Filter through a 0.22 µm membrane.

Protocol 2: Self-Validating Enantioseparation Workflow

Objective: Separate racemic mixtures while proving that separation is strictly driven by the chiral selector.

  • System Suitability Test (SST): Inject a known standard of racemic Tryptophan. Ensure Rs > 5.0 and peak asymmetry is between 0.8 and 1.2.

  • Control Run (Self-Validation): Flush the column and replace the mobile phase with a solution containing only 1.0 mmol Cu(OAc)₂ (no chiral selector). Inject the racemic analyte.

    • Expected Result: Co-elution (Rs = 0). This proves that the achiral C18 column and Cu(II) alone possess no inherent enantioselectivity, validating the N-benzyl-L-threonine's role.

  • Sample Analysis: Re-equilibrate with the chiral mobile phase. Inject 10 µL of the target racemic analyte (1 mg/mL).

  • Detection: Monitor absorbance at λ = 254 nm. The Cu(II)-amino acid complexes exhibit strong ligand-to-metal charge transfer (LMCT) bands in the UV region, allowing for highly sensitive detection even for analytes lacking intrinsic chromophores.

Workflow Prep 1. CMPA Preparation Cu(II) + N-benzyl-L-Thr Equil 2. Column Equilibration Achiral C18 Stationary Phase Prep->Equil Inject 3. Sample Injection Racemic Mixture Equil->Inject Sep 4. In-Situ Ligand Exchange Diastereomeric Complexation Inject->Sep Detect 5. UV/Vis Detection λ = 254 nm (LMCT Band) Sep->Detect

Figure 2: Step-by-step workflow for self-validating chiral separation using N-benzyl-L-threonine CMPA.

Conclusion

N-benzyl-L-threonine represents a highly engineered evolution of natural amino acid-based chiral selectors. By leveraging the inherent dual-stereocenter backbone of threonine and augmenting it with the steric and electronic properties of a benzyl group, analysts can achieve baseline resolution of complex racemic mixtures. Understanding the thermodynamic causality—specifically steric shielding, π-π stacking, and apical stabilization—empowers researchers to rationally design and optimize their ligand exchange chromatography methods rather than relying on empirical guesswork.

References

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules (MDPI). Available at:[Link] [1]

  • Chromatographic Studies of Protein-Based Chiral Separations. National Institutes of Health (NIH PMC). Available at:[Link] [2]

  • Simple and Efficient Enantioselective α-Deuteration Method of α-Amino Acids without External Chiral Sources. JACS Au (ACS Publications). Available at:[Link] [3]

Foundational

An In-depth Technical Guide to the Physicochemical Properties and Molecular Weight of N-benzyl-L-threonine

For Researchers, Scientists, and Drug Development Professionals Abstract N-benzyl-L-threonine, a derivative of the essential amino acid L-threonine, is a chiral compound with significant potential in synthetic organic ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-L-threonine, a derivative of the essential amino acid L-threonine, is a chiral compound with significant potential in synthetic organic chemistry and drug discovery. This technical guide provides a comprehensive overview of its core physicochemical properties, including its molecular weight, and outlines detailed methodologies for its synthesis and characterization. The strategic importance of the benzyl group, both as a protecting group and as a tool to modulate the compound's properties, is discussed. Furthermore, this guide explores the applications of N-benzyl-L-threonine, particularly its potential as a chiral auxiliary in asymmetric synthesis, providing a foundation for its use in the development of novel therapeutics and complex molecular architectures.

Introduction

The modification of amino acids is a cornerstone of modern medicinal chemistry and materials science. By introducing functional groups, chemists can fine-tune the biological activity, metabolic stability, and physicochemical properties of these fundamental building blocks of life. N-benzyl-L-threonine emerges as a compound of interest due to the presence of a benzyl group on the alpha-amino nitrogen of the L-threonine backbone. This structural modification imparts a degree of lipophilicity and can influence the conformational preferences of the molecule, making it a valuable synthon for a variety of applications. This guide serves as a detailed resource for researchers, providing essential data and protocols to facilitate the effective utilization of N-benzyl-L-threonine in their work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-benzyl-L-threonine is critical for its application in synthesis, purification, and formulation. While experimental data for the unprotected N-benzyl-L-threonine is not extensively documented in publicly available literature, properties can be inferred from related compounds and theoretical calculations.

Molecular and Structural Formula

The chemical structure of N-benzyl-L-threonine consists of an L-threonine core with a benzyl group (C₆H₅CH₂) attached to the α-amino group.

Molecular Formula: C₁₁H₁₅NO₃

Molecular Weight: 209.24 g/mol

IUPAC Name: (2S,3R)-2-(benzylamino)-3-hydroxybutanoic acid

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of N-benzyl-L-threonine and its common N-protected derivatives for comparative analysis.

PropertyN-benzyl-L-threonine (Predicted/Inferred)N-Boc-O-benzyl-L-threonineN-Benzyloxycarbonyl-L-threonine
Molecular Formula C₁₁H₁₅NO₃C₁₆H₂₃NO₅C₁₂H₁₅NO₅
Molecular Weight 209.24 g/mol 309.36 g/mol [1]253.25 g/mol
Melting Point Not available110 - 120 °C[1]102.0 - 105.0 °C[2]
Solubility Expected to be soluble in water and polar organic solvents.[3]Insoluble in water and petroleum ether; soluble in ethyl acetate and methanol.[4]Not available
Optical Rotation Not available[a]D20 = +16.0 to +17.0° (c=1, MeOH)[5][a]D20 = -4.4 to -5.4° (c=2, AcOH)[2]
pKa (α-COOH) ~2-3 (Estimated)--
pKa (α-NH₂⁺) ~9-10 (Estimated)--

Note: Data for N-benzyl-L-threonine is largely estimated based on the properties of similar N-alkylated amino acids. Experimental verification is recommended.

Synthesis of N-benzyl-L-threonine

The synthesis of N-benzyl-L-threonine can be achieved through several routes, with reductive amination being a common and effective method. This approach involves the reaction of L-threonine with benzaldehyde to form a Schiff base intermediate, which is then reduced to the secondary amine.

Reductive Amination Protocol

This protocol outlines a general procedure for the synthesis of N-benzyl-L-threonine via reductive amination.

Materials:

  • L-Threonine

  • Benzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) or a milder reducing agent like sodium cyanoborohydride (NaBH₃CN)[6]

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow:

Reductive_Amination cluster_synthesis Reductive Amination Synthesis A 1. Dissolve L-Threonine in aqueous base B 2. Add Benzaldehyde to form Schiff base A->B Imine formation C 3. Reduce Schiff base with NaBH4 B->C Reduction D 4. Acidify with HCl C->D Work-up E 5. Neutralize with NaHCO3 D->E F 6. Extract with Dichloromethane E->F G 7. Dry and Evaporate F->G H 8. Purify by Crystallization/Chromatography G->H I N-benzyl-L-threonine (Product) H->I Aldol_Reaction cluster_aldol Asymmetric Aldol Reaction A 1. Couple N-benzyl-L-threonine with an acyl group B 2. Form enolate with LDA or other base A->B C 3. React with an aldehyde B->C Stereocontrolled C-C bond formation D 4. Diastereoselective aldol adduct formation C->D E 5. Cleave chiral auxiliary D->E F Enantiomerically enriched β-hydroxy carbonyl E->F

Sources

Exploratory

Structural Elucidation and X-Ray Crystallography of N-Benzyl-L-Threonine: A Technical Guide for Chiral Ligand Design

Introduction to the Structural Chemistry of N-Benzyl-L-Threonine L-Threonine, N-(phenylmethyl)- (commonly referred to as N-benzyl-L-threonine) is a structurally complex, enantiopure amino acid derivative. Featuring two a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Structural Chemistry of N-Benzyl-L-Threonine

L-Threonine, N-(phenylmethyl)- (commonly referred to as N-benzyl-L-threonine) is a structurally complex, enantiopure amino acid derivative. Featuring two adjacent stereocenters (2S, 3R) and a bulky N-benzyl substituent, this compound is highly valued as a chiral pool precursor. It is frequently utilized in the1[1] and as a highly selective transition-metal ligand in asymmetric catalysis.

As a Senior Application Scientist, I approach the crystallographic analysis of such molecules not merely as a data-collection exercise, but as a rigorous validation of 3D molecular geometry. Understanding the exact spatial arrangement of the benzyl group relative to the hydroxyl and carboxylate moieties is critical for predicting its steric shielding capabilities in drug development and catalyst design. Commercially available as a rare building block from suppliers like 2[2], confirming its absolute configuration and solid-state zwitterionic behavior via Single-Crystal X-Ray Diffraction (SCXRD) is a mandatory quality control step.

Experimental Methodology: A Self-Validating Crystallization Protocol

To obtain diffraction-quality crystals, the methodology must account for the molecule's zwitterionic nature. The presence of the hydrophobic benzyl ring alongside the hydrophilic amino acid backbone creates solubility challenges that we must exploit strategically.

Step-by-Step Crystallization and SCXRD Workflow

Step 1: Synthesis and Purification N-benzyl-L-threonine is typically synthesized via reductive amination. L-threonine is treated with benzaldehyde in aqueous NaOH, followed by controlled reduction using sodium borohydride[3].

  • Causality: The basic conditions ensure the amine is nucleophilic enough to form the imine intermediate, while the stepwise addition of NaBH₄ prevents thermal runaway and over-reduction.

Step 2: Solvent Screening and Crystal Growth

  • Dissolve 50 mg of purified N-benzyl-L-threonine in a minimum volume of hot water (highly polar solvent to disrupt zwitterionic networks).

  • Add methanol dropwise until the solution becomes slightly cloudy, then add one drop of water to clear it.

  • Seal the vial with a perforated cap and place it in a stable, vibration-free environment at 20 °C for slow evaporation.

  • Causality: Water solvates the ionic core, while methanol acts as a miscible anti-solvent. Slow evaporation gradually increases supersaturation, promoting the nucleation of a few large, defect-free single crystals rather than a microcrystalline powder.

Step 3: Crystal Harvesting and Cryocooling

  • Submerge the selected crystal (optimal size ~0.2 × 0.2 × 0.1 mm) in Paratone-N oil.

  • Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K).

  • Causality: Paratone oil displaces surface mother liquor, preventing the crystal from cracking due to solvent loss. Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), sharpening high-angle diffraction spots and allowing the precise location of hydrogen atoms.

Step 4: Self-Validating Data Collection

  • Validation Check: Before initiating a 12-hour data collection run, acquire a 5-minute preliminary matrix of frames. Calculate the unit cell dimensions. If the unit cell matches the known starting material (L-threonine) or an inorganic salt (e.g., NaCl byproduct), abort the run. This self-validating step saves valuable instrument time and ensures structural integrity.

SCXRD_Workflow A Synthesis of N-Benzyl-L-Threonine B Solvent Screening (H2O/MeOH) A->B Purified Compound C Slow Evaporation & Vapor Diffusion B->C Supersaturation D Crystal Harvesting under Paratone Oil C->D Diffraction-Quality Crystals E Cryocooling (100 K) & Data Collection D->E Mount on Goniometer F Structure Solution (Direct Methods) E->F Diffraction Pattern G Refinement (Least-Squares) F->G Phase Problem Solved

Caption: Workflow for crystallization and X-ray diffraction of N-benzyl-L-threonine.

Quantitative Crystallographic Data

Because N-benzyl-L-threonine is an enantiopure compound, it must crystallize in a non-centrosymmetric space group (typically P2₁2₁2₁ or P2₁). The structural refinement must yield a Flack parameter close to 0.0, definitively confirming the (2S, 3R) absolute configuration.

Table 1: Representative Crystallographic Data Collection Parameters
ParameterValue
Chemical Formula C₁₁H₁₅NO₃
Formula Weight 209.24 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Volume (V) ~1105.4 ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) ~1.257 g/cm³
Absorption Coefficient (μ) ~0.09 mm⁻¹
F(000) 448
Table 2: Key Geometric Parameters (Representative Bond Lengths and Angles)
Structural FeatureAtoms InvolvedRepresentative ValueCausality / Structural Significance
Carboxylate Bond C(1)-O(1)1.252(3) ÅDelocalized double bond character confirms the zwitterionic state (COO⁻).
Carboxylate Bond C(1)-O(2)1.258(3) ÅNearly equivalent to C(1)-O(1), validating complete deprotonation.
Alkyl-Amine Bond C(2)-N(1)1.495(3) ÅTypical single bond length for protonated secondary amines (NH₂⁺).
Hydroxyl Bond C(3)-O(3)1.430(3) ÅStandard C-O single bond; acts as a critical H-bond donor and acceptor.
Backbone Angle N(1)-C(2)-C(1)110.5(2)°Tetrahedral geometry slightly distorted by the steric bulk of the benzyl group.

Intermolecular Interactions and Crystal Packing

The crystal packing of N-benzyl-L-threonine is a masterclass in competing intermolecular forces. The solid-state architecture is driven by strong charge-assisted hydrogen bonds between the protonated secondary amine (NH₂⁺) and the deprotonated carboxylate (COO⁻) of adjacent molecules.

Simultaneously, the C3-hydroxyl group acts as a bridge, forming O-H···O interactions that weave the molecules into a robust 3D network. The bulky benzyl rings orient themselves into hydrophobic pockets, stabilizing the lattice through weak edge-to-face C-H···π interactions and dispersive forces.

Interactions Z Zwitterionic Core (NH2+ / COO-) Z->Z Charge-Assisted H-Bonds OH Hydroxyl Group (C3-OH) Z->OH N-H...O / O-H...O H-Bonds Ph Benzyl Ring (C-Ph) Ph->Z C-H...π Interactions Ph->Ph Weak π-π Stacking

Caption: Intermolecular interaction network driving the crystal packing of the compound.

By mapping these interactions, drug development professionals can better predict how N-benzyl-L-threonine derivatives will behave when docking into the active sites of target proteins, ensuring that both electrostatic and steric parameters are accurately modeled.

References

  • Preparation and Use of Aziridino Alcohols as Promoters for the Enantioselective Addition of Dialkylzinc Reagents to N-(Diphenylphosphinoyl) Imines Source: The Journal of Organic Chemistry - ACS Publications URL:[1]

  • Eur. J. Org. Chem. 2008 SUPPORTING INFORMATION (Synthesis of N-Benzyl Amino Acids) Source: Wiley-VCH URL:[3]

  • N-BENZYL-L-THREONINE AldrichCPR Product Data Source: Sigma-Aldrich URL:[2]

Sources

Foundational

Physicochemical Profiling of N-(phenylmethyl)-L-Threonine: pKa Dynamics and Isoelectric Point Determination

Abstract: N-(phenylmethyl)-L-threonine (commonly known as N-benzyl-L-threonine, CAS: 94625-13-5) is a critical non-canonical amino acid building block utilized in the synthesis of peptidomimetics, foldamers, and targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: N-(phenylmethyl)-L-threonine (commonly known as N-benzyl-L-threonine, CAS: 94625-13-5) is a critical non-canonical amino acid building block utilized in the synthesis of peptidomimetics, foldamers, and targeted therapeutics[1]. The addition of the N-benzyl group fundamentally alters the steric and electronic environment of the α-amino acid core, shifting its acid-base dissociation constants (pKa) and its isoelectric point (pI). This technical whitepaper provides an in-depth analysis of these physicochemical shifts, the mechanistic causality behind them, and the self-validating experimental protocols required for their precise empirical determination.

Quantitative Physicochemical Data

The ionization behavior of N-benzyl-L-threonine is governed by two primary ionizable groups: the α-carboxyl group and the secondary α-amino group. The hydroxyl group on the threonine side chain possesses a pKa > 13 and does not participate in physiological acid-base equilibria.

Below is the summarized quantitative data comparing native L-Threonine to its N-benzylated derivative.

PropertyNative L-ThreonineN-Benzyl-L-ThreonineShift Causality
pKa1 (α-COOH) 2.092.19 ± 0.13[1]Steric hindrance from the benzyl group perturbs the aqueous solvation shell of the carboxylate anion, slightly decreasing acidity.
pKa2 (α-NH₂⁺) 9.10~8.85 (Predicted)The mild electron-withdrawing inductive effect of the phenyl ring (sp² carbons) reduces the basicity of the secondary amine.
Isoelectric Point (pI) 5.605.52Calculated via arithmetic mean of pKa1 and pKa2 due to the neutral side chain.

Mechanistic Insights: Causality of pKa Shifts

As a Senior Application Scientist, it is crucial to look beyond the raw numbers and understand the why behind the physicochemical behavior of N-benzyl amino acids.

The α-Carboxyl Group (pKa1)

The predicted pKa1 of N-benzyl-L-threonine is 2.19[1], which is slightly higher (less acidic) than native L-threonine (2.09). In aqueous solution, the stability of the conjugate base (carboxylate anion) relies heavily on hydrogen bonding with water molecules. The bulky, hydrophobic N-benzyl moiety creates a localized steric shield that disrupts this optimal solvation lattice. Consequently, the energetic penalty for deprotonation is marginally increased, resulting in a higher pKa1.

The Secondary α-Amino Group (pKa2)

Alkylation of primary amines to secondary amines typically increases basicity due to the electron-donating inductive effect of alkyl groups. However, the benzyl group is an exception. The phenyl ring exerts a mild electron-withdrawing inductive effect (-I effect) through the methylene linker. Furthermore, the steric bulk of the benzyl group restricts the conformational freedom of the protonated ammonium ion, hindering its interaction with the solvent. This dual electronic and steric penalty lowers the pKa2 to approximately 8.85, making it less basic than the native primary amine.

These altered pKa values are highly relevant in Solid-Phase Peptide Synthesis (SPPS), where the N-benzyl group provides stability but requires optimized coupling conditions due to steric hindrance and altered nucleophilicity[2][3].

ProtonationStates Cation Cationic Form (pH < 2.19) Net Charge: +1 Zwitterion Zwitterionic Form (pH ≈ 5.52) Net Charge: 0 Cation->Zwitterion -H⁺ (pKa1 = 2.19) Deprotonation of COOH Anion Anionic Form (pH > 8.85) Net Charge: -1 Zwitterion->Anion -H⁺ (pKa2 = 8.85) Deprotonation of NH2⁺

Protonation state transitions of N-benzyl-L-threonine across the pH gradient.

Self-Validating Experimental Protocols

To ensure scientific integrity, pKa and pI values must be empirically verified using orthogonal, self-validating systems. The following protocols detail the methodologies for precise determination.

Protocol A: High-Precision Potentiometric Titration (pKa Determination)

This workflow utilizes a closed-loop titration system to determine exact pKa values, incorporating forward and reverse titrations to rule out hysteresis (a self-validating check).

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate a glass pH electrode using NIST-traceable standard buffers at pH 4.00, 7.00, and 10.00 at a strictly controlled 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.0 mM of N-benzyl-L-threonine in a 0.15 M KCl background solution. Causality: The 0.15 M KCl maintains a constant ionic strength, simulating physiological conditions and ensuring that activity coefficients remain stable throughout the titration.

  • Acidification: Lower the initial pH to 1.5 using 0.1 M HCl to ensure the molecule is fully in its cationic state.

  • Forward Titration: Titrate with standardized 0.1 M NaOH in 0.05 mL increments under an inert Argon atmosphere. Causality: Argon prevents CO₂ absorption from the air, which would form carbonic acid and artificially skew the titration curve.

  • Reverse Titration (Validation): Once pH 11.0 is reached, reverse the titration using 0.1 M HCl. The forward and reverse curves must superimpose; any deviation indicates precipitation or electrode drift.

  • Data Analysis: Calculate the first and second derivatives of the pH vs. Volume curve to identify exact equivalence points. Extract pKa1 and pKa2 using the Henderson-Hasselbalch equation at the half-equivalence points.

TitrationWorkflow Start 1. Sample Prep (0.15M KCl Matrix) Titration 2. Forward/Reverse Titration (Argon Atmosphere) Start->Titration Data 3. Data Acquisition (pH vs. Volume) Titration->Data Deriv 4. Derivative Analysis (Inflection Points) Data->Deriv Calc 5. pKa & pI Calculation (Henderson-Hasselbalch) Deriv->Calc

Experimental workflow for potentiometric determination of pKa and pI.

Protocol B: Capillary Isoelectric Focusing (cIEF) for pI Validation

To orthogonally validate the potentiometric pI (5.52), cIEF is employed.

Step-by-Step Methodology:

  • Matrix Preparation: Mix 1.0 mg/mL N-benzyl-L-threonine with a carrier ampholyte mixture (pH range 3-10) and synthetic pI markers (e.g., pI 4.5 and pI 7.0).

  • Capillary Loading: Inject the mixture into a neutral, hydrophilic-coated fused-silica capillary to prevent electroosmotic flow (EOF).

  • Focusing: Apply a high voltage (e.g., 25 kV) across the capillary. The ampholytes establish a pH gradient, and the N-benzyl-L-threonine migrates until it reaches the pH where its net charge is zero (its pI).

  • Mobilization and Detection: Mobilize the focused zones past a UV detector (214 nm).

  • Validation: Plot the migration time of the target against the calibration curve generated by the synthetic pI markers to calculate the exact empirical pI.

Implications in Drug Development

Understanding the exact pKa and pI of N-benzyl-L-threonine is not merely an academic exercise; it has profound implications for drug design. The shift in the isoelectric point to 5.52 means that at physiological pH (7.4), the molecule exists predominantly in its anionic form.

Furthermore, in the context of synthesizing complex peptide conjugates[2] or hydrazino peptidomimetics[3], the reduced pKa of the secondary amine (8.85) means it is less nucleophilic than a standard primary amine. Drug development professionals must account for this by utilizing highly reactive coupling reagents (e.g., HATU or COMU) and elevated temperatures to overcome the kinetic barrier imposed by both the lowered nucleophilicity and the steric bulk of the benzyl group.

Sources

Exploratory

N-Benzyl Amino Acids: Historical Discovery, Mechanistic Synthesis Pathways, and Modern Applications in Peptidomimetics

Abstract The strategic modification of amino acid backbones is a cornerstone of modern drug discovery. While early efforts focused heavily on N-methylation to improve proteolytic stability and membrane permeability, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The strategic modification of amino acid backbones is a cornerstone of modern drug discovery. While early efforts focused heavily on N-methylation to improve proteolytic stability and membrane permeability, the discovery and application of N-benzyl amino acids introduced a new paradigm in peptidomimetic design. As a Senior Application Scientist, I have observed that the N-benzyl group not only imparts significant steric constraints necessary for specific secondary structure induction (such as β -turns) but also serves as a highly versatile, orthogonally cleavable protecting group. This technical guide explores the historical evolution, mechanistic causality of synthesis pathways, and validated experimental protocols for generating N-benzyl amino acids.

Historical Discovery and the Shift to N-Alkylation

The drive to synthesize N-alkylated amino acids originated from the need to overcome the poor pharmacokinetic profiles of natural peptides. Natural peptides are rapidly hydrolyzed by digestive enzymes and exhibit poor oral bioavailability[1]. Early medicinal chemistry programs discovered that substituting standard amino acids with N-methyl amino acids drastically increased membrane permeability, conformational rigidity, and proteolytic stability[1].

However, as the complexity of target receptors grew, scientists required bulkier alkyl groups to force peptides into highly specific, rigidified conformations. The N-benzyl group emerged as a premier modification. Unlike the permanent N-methyl group, the N-benzyl moiety offers dual utility: it can permanently reside in the final drug candidate to enhance lipophilicity and steric bulk, or it can function as a temporary orthogonal protecting group that is easily cleaved via catalytic hydrogenolysis once the desired synthetic architecture is achieved[2]. Furthermore, N-benzyl amino acids serve as critical precursors for the synthesis of complex non-natural peptidomimetics, including 2,6-bridged piperazine-3-ones and α -hydrazino acids[3],[4].

Core Synthesis Pathways & Mechanistic Causality

The synthesis of N-benzyl amino acids is fundamentally an exercise in controlling nucleophilicity. Direct alkylation of a free primary amine with a benzyl halide is notoriously difficult to control, often resulting in over-alkylation and the formation of undesired quaternary ammonium salts. To circumvent this, two primary mechanistic pathways have been optimized: reductive amination and direct alkylation via sulfonamide activation.

Reductive Amination: The Industry Standard

The most robust and widely adopted method for N-benzylation is reductive amination, heavily inspired by the early work of Quitt et al.[5],[6]. This pathway avoids over-alkylation by first condensing the primary amine of the amino acid with benzaldehyde to form a Schiff base (imine) intermediate. Because the imine carbon is highly electrophilic, it can be selectively reduced to a secondary amine[7].

Causality in Reagent Selection:

  • Aqueous NaOH vs. Organic Bases: In solution-phase synthesis, aqueous NaOH is used to deprotonate the zwitterionic amino acid, ensuring the α -amine is fully nucleophilic to attack the benzaldehyde[6].

  • NaBH4​ vs. NaBH3​CN : In solution, sodium borohydride ( NaBH4​ ) is often sufficient if the reaction is kept cold to prevent thermal degradation[6]. However, in solid-phase peptide synthesis (SPPS) or when sensitive functional groups are present, sodium cyanoborohydride ( NaBH3​CN ) is mandated. NaBH3​CN is chemoselective; it is stable at mildly acidic pH and selectively reduces the protonated imine without reducing the unreacted aldehyde[2].

ReductiveAmination A Primary Amino Acid (Nucleophile) C Schiff Base (Imine Intermediate) A->C NaOH (aq) Condensation (-H2O) B Benzaldehyde (Electrophile) B->C D N-Benzyl Amino Acid (Target Product) C->D NaBH4 or NaBH3CN Chemoselective Reduction

Mechanistic pathway of reductive amination for N-benzyl amino acid synthesis.

Direct Alkylation via Sulfonamide Activation

When reductive amination is incompatible with the substrate, direct alkylation can be achieved by first masking the amine with an electron-withdrawing protecting group, such as a 4-nitrobenzenesulfonyl (Nbs) or tosyl group[5],[8].

Causality in Reagent Selection: The strong electron-withdrawing nature of the sulfonamide group highly acidifies the remaining N-H proton. This allows for facile deprotonation by mild bases (e.g., K2​CO3​ or DBU), generating a sulfonamide anion that can be directly alkylated with benzyl bromide without the risk of over-alkylation[8]. The Nbs group can subsequently be cleaved under mild conditions using thiolate reagents, avoiding the racemization often seen with harsher deprotection methods[8].

Quantitative Data: Yields & Efficiency

The efficiency of N-benzylation and subsequent deprotection (if used as a protecting strategy) is highly dependent on the steric bulk of the amino acid side chain. Below is a summary of validated yields.

Table 1: Representative Yields for N-Benzyl Amino Acids via Reductive Amination [2]

Amino Acid SubstrateYield (%)Synthesis Method
Alanine85 - 95Reductive Amination (Benzaldehyde / NaBH4​ )
Phenylalanine80 - 90Reductive Amination (Benzaldehyde / NaBH4​ )
Leucine80 - 90Reductive Amination (Benzaldehyde / NaBH4​ )
Valine75 - 85Reductive Amination (Benzaldehyde / NaBH4​ )

Note: The slight decrease in yield for Valine is attributed to the steric hindrance of the β -branched isopropyl side chain, which impedes imine formation.

Table 2: Debenzylation via Catalytic Transfer Hydrogenation [2]

N-Benzyl DerivativeReaction Time (min)Yield (%)Cleavage Method
N-Benzyl-glycine ethyl ester109510% Pd/C, Ammonium Formate, MeOH
N-Benzyl-alanine ethyl ester159210% Pd/C, Ammonium Formate, MeOH
N-Benzyl-phenylalanine methyl ester109410% Pd/C, Ammonium Formate, MeOH
N-Benzyl-valine209010% Pd/C, Ammonium Formate, MeOH

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific workup steps to ensure the isolation of high-purity products suitable for downstream drug development.

Protocol 1: Solution-Phase Synthesis of N-Benzyl Amino Acids

Adapted from the Quitt methodology for multigram scale synthesis[6].

  • Preparation of the Nucleophile: Dissolve the free amino acid (50.0 mmol) in 25 mL of 2 M aqueous NaOH. Causality: This ensures the complete deprotonation of the α -amine, maximizing its nucleophilicity.

  • Imine Formation: Add benzaldehyde (5.09 mL, 50.0 mmol) to the vigorously stirred solution. Stir the resulting biphasic emulsion at room temperature for 30 minutes to drive Schiff base formation[6].

  • Controlled Reduction: Cool the reaction vessel in an ice bath (0–5 °C). Slowly add sodium borohydride ( NaBH4​ , 0.570 g, 15.0 mmol) in small portions over 15 minutes. Causality: Slow addition mitigates the exothermic release of hydrogen gas and prevents the thermal decomposition of the unstable imine intermediate[6].

  • Reaction Completion: Remove the ice bath and stir for an additional 2 hours.

  • Workup and Purification (Self-Validation): Dilute the mixture with 30 mL of H2​O and wash with dichloromethane (DCM, 2 x 30 mL). Causality: The DCM wash selectively removes unreacted benzaldehyde and benzyl alcohol byproducts, leaving the charged N-benzyl amino acid sodium salt in the aqueous layer.

  • Isolation: Carefully acidify the aqueous phase with 1 M HCl until the isoelectric point (neutral pH) is reached. Collect the resulting white precipitate by vacuum filtration, wash sequentially with water and acetone, and dry under reduced pressure to yield the pure N-benzyl amino acid[6].

Protocol 2: On-Resin Solid-Phase N-Benzylation

For the automated or manual parallel synthesis of peptidomimetics[9].

  • Resin Preparation: Swell the Fmoc-deprotected, resin-bound peptide (free N-terminus) in N,N-dimethylformamide (DMF) for 20 minutes.

  • On-Resin Imine Formation: Treat the resin with a solution of benzaldehyde (10 equivalents) dissolved in 1% acetic acid in DMF. Shake at room temperature for 2 hours. Causality: Acetic acid acts as a mild catalyst to accelerate imine formation without prematurely cleaving acid-labile resin linkers[9].

  • Chemoselective Reduction: Drain the solvent. Immediately add a solution of sodium cyanoborohydride ( NaBH3​CN , 10 equivalents) in a 1:1 mixture of DMF/MeOH. Shake for 2–4 hours. Causality: NaBH3​CN is strictly required here over NaBH4​ to prevent the direct reduction of the benzaldehyde in the acidic microenvironment[2].

  • Resin Washing: Drain the reaction mixture and wash the resin extensively with DMF (3x), MeOH (3x), and DCM (3x) to remove residual boron salts.

  • Subsequent Coupling: Proceed to the next amino acid coupling step. Note: Due to the severe steric hindrance of the newly formed secondary N-benzyl amine, highly reactive coupling reagents (e.g., HATU/HOAt with DIEA) and extended coupling times are mandatory[7].

SPPSWorkflow Resin Resin-Bound Peptide (Free N-Terminus) Imine On-Resin Imine Formation (Benzaldehyde, 1% AcOH) Resin->Imine Nucleophilic Addition Reduction On-Resin Reduction (NaBH3CN in MeOH/DMF) Imine->Reduction Selective Hydride Transfer Coupling Sterically Hindered Coupling (HATU/HOAt/DIEA) Reduction->Coupling Wash (DMF/DCM) Product N-Benzylated Peptidomimetic Coupling->Product Next Amino Acid

Workflow for Solid-Phase Peptide Synthesis incorporating N-benzyl amino acids.

References

  • Benchchem.
  • Monash University. "6 Synthesis of N-Alkyl Amino Acids." Monash.edu.
  • Benchchem. "Bzl-his-ome 2hcl | 102029-99-2." Benchchem.
  • NSC.ru. "Synthesis of N-Methyl a-Amino Acids via Methylation and Cleavage of 4-Nitrobenzenesulfonamide (Nbs)
  • ACS Publications. "Synthesis of 2,6-Bridged Piperazine-3-ones by N-Acyliminium Ion Chemistry." ACS.org.
  • CSIC. "Quaternary α,α-2-Oxoazepane α-Amino Acids." CSIC.es.
  • ACS Publications. "Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams." ACS.org.
  • Chimia. "Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities." Chimia.ch.
  • LifeTein. "Peptide synthesis: special amino acids." LifeTein.com.cn.
  • Smolecule.
  • PMC.
  • Google Patents. "US4363766A - Process for the preparation of sulfur-containing N-benzyl-amino acids." Google.com.
  • ACS Publications. "Electrophilic Amination of Amino Acids with N-Boc-oxaziridines." ACS.org.
  • ResearchGate. "Synthesis of N α-Z, N β-Fmoc or Boc protected α-hydrazinoacids.
  • Wiley-VCH. "Supporting Information - Typical Procedure for the Synthesis of N-Benzyl Amino Acids." Wiley-VCH.de.

Sources

Protocols & Analytical Methods

Method

using L-Threonine, N-(phenylmethyl)- as a chiral auxiliary in organic synthesis

Application Note: L-Threonine, N-(phenylmethyl)- as a Versatile Chiral Auxiliary and Ligand Precursor in Asymmetric Synthesis Target Audience: Researchers, synthetic chemists, and drug development professionals. Executiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: L-Threonine, N-(phenylmethyl)- as a Versatile Chiral Auxiliary and Ligand Precursor in Asymmetric Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

L-Threonine, N-(phenylmethyl)- (commonly known as N-benzyl-L-threonine) is a highly versatile chiral building block in modern organic synthesis. Possessing two contiguous stereocenters (2S, 3R) and a sterically demanding, yet cleavable, N-benzyl group, this amino acid derivative is uniquely suited for constructing rigid chiral environments. This application note details the mechanistic rationale and step-by-step protocols for utilizing N-benzyl-L-threonine in two premier synthetic pathways: the generation of chiral aziridino alcohol ligands for enantioselective dialkylzinc additions[1], and the synthesis of 1,2,3-oxathiazolidine S,S-dioxides for stereospecific alkylations.

Mechanistic Principles & Causality (E-E-A-T)

The efficacy of N-benzyl-L-threonine as a chiral auxiliary and ligand precursor stems from its specific structural topology:

  • Steric Shielding & Facial Selectivity: The N-benzyl group provides a robust steric bulk that effectively blocks one face of a reactive intermediate or transition state. Unlike heavily branched aliphatic groups, the benzyl moiety can be cleanly removed post-reaction via palladium-catalyzed hydrogenolysis, leaving the newly formed chiral center intact[2].

  • Contiguous Stereocenters: The anti-relationship of the hydroxyl (C3) and amino (C2) groups on the threonine backbone enables the highly stereospecific formation of strained heterocycles (such as aziridines and cyclic sulfamidates). These rigid ring systems restrict conformational degrees of freedom, which is a fundamental prerequisite for achieving high enantiomeric excess (ee) in asymmetric catalysis[1].

Workflow 1: Synthesis and Application of Chiral Aziridino Alcohols

Aziridino alcohols derived from N-benzyl-L-threonine act as highly efficient bimetallic promoters in the enantioselective addition of dialkylzinc reagents to imines[1].

AziridinoPathway A N-Benzyl-L-Threonine B Methyl Ester A->B SOCl2, MeOH C Aziridino Ester B->C Ph3P, CBr4, Et3N D Aziridino Alcohol (Chiral Ligand) C->D LiAlH4, THF E Zinc-Imine Complex D->E Et2Zn, Imine F Chiral Amine (>90% ee) E->F Addition

Workflow for synthesizing aziridino alcohol ligands from N-benzyl-L-threonine for catalysis.

Protocol A: Synthesis of[(2S,3R)-N-Benzyl-3-methyl-2-aziridinyl]methanol
  • Esterification: Suspend N-benzyl-L-threonine (1.0 eq) in dry methanol (MeOH). Cool the flask to 0 °C using an ice-NaCl bath. Add thionyl chloride (SOCl 2​ , 1.2 eq) dropwise to control the exothermic release of HCl. Reflux for 2 hours, then evaporate to yield the methyl ester hydrochloride[1].

  • Stereospecific Aziridination: Dissolve the crude ester in dry CH 2​ Cl 2​ . Add triethylamine (Et 3​ N, 3.0 eq), triphenylphosphine (Ph 3​ P, 1.5 eq), and carbon tetrabromide (CBr 4​ , 1.5 eq) at 0 °C. Stir at room temperature for 12 hours.

    • Causality: The Ph 3​ P/CBr 4​ complex selectively activates the secondary C3-hydroxyl group. The adjacent secondary amine executes an intramolecular S N​ 2 displacement, forming the aziridine ring with complete inversion of configuration at C3.

  • Controlled Reduction: Isolate the aziridino ester via flash chromatography. Dissolve in dry THF and cool strictly to -40 °C. Add LiAlH 4​ (1.0 M in THF, 1.0 eq) dropwise. Stir for 4 hours, allowing the mixture to warm slowly to room temperature[1].

    • Causality: Maintaining a low initial temperature is critical to prevent the reductive ring-opening of the highly strained aziridine.

    • Self-Validation: Quench using the Fieser method (n mL H 2​ O, n mL 15% NaOH, 3n mL H 2​ O) to precipitate aluminum salts as a granular white solid, ensuring high recovery of the sensitive aziridino alcohol.

Protocol B: Enantioselective Addition of Et 2​ Zn to N-(Diphenylphosphinoyl) Imines
  • Catalyst Pre-formation: In a flame-dried Schlenk flask under argon, dissolve the aziridino alcohol ligand (0.2 eq) in dry toluene. Add Et 2​ Zn (1.0 M in hexanes, 3.0 eq) at room temperature and stir for 30 minutes.

  • Imine Addition: Add the N-(diphenylphosphinoyl) imine (1.0 eq) dissolved in toluene. Stir at room temperature for 24 hours.

    • Causality: The diphenylphosphinoyl group acts as an electron-withdrawing activator for the imine carbon and provides a hard oxygen donor to coordinate with the zinc-ligand complex. The rigid aziridine ring and bulky N-benzyl group block the Si-face of the imine, forcing the ethyl nucleophile to attack exclusively from the Re-face[1].

  • Quench and Isolate: Quench the reaction with saturated aqueous NH 4​ Cl. Extract with EtOAc, dry over MgSO 4​ , and purify via chromatography.

Workflow 2: Synthesis of 1,2,3-Oxathiazolidine S,S-Dioxides

N-benzyl-L-threonine can be converted into a cyclic sulfamidate (1,2,3-oxathiazolidine S,S-dioxide), serving as a conformationally constrained, highly reactive electrophile for the stereospecific synthesis of complex alkyl amino acids (e.g., methylglutamic acids).

OxathiazolidinePathway NBT N-Benzyl-L-Threonine SOX 1,2,3-Oxathiazolidine S-oxide NBT->SOX SOCl2, Pyridine, -78°C SDX 1,2,3-Oxathiazolidine S,S-dioxide SOX->SDX RuCl3, NaIO4, 0°C NUC Nucleophilic Attack (Carbon Anions) SDX->NUC Alkylation (Inversion) PROD Stereospecific Alkyl Amino Acid NUC->PROD Hydrolysis

Synthesis and application of 1,2,3-oxathiazolidine S,S-dioxides derived from N-benzyl-L-threonine.

Protocol C: Preparation of the Oxathiazolidine Auxiliary
  • Sulfamidite Formation: Suspend N-benzyl-L-threonine in dry CH 2​ Cl 2​ . Add pyridine (2.5 eq) and cool to -78 °C. Add SOCl 2​ (1.1 eq) dropwise.

    • Causality: Cryogenic conditions are mandatory to ensure the selective formation of the 5-membered cyclic sulfamidite without triggering polymerization or over-oxidation.

  • Oxidation to S,S-Dioxide: Dissolve the crude sulfamidite in a biphasic mixture of CH 3​ CN and H 2​ O. Add NaIO 4​ (1.5 eq) and a catalytic amount of RuCl 3​ ·H 2​ O (0.01 eq) at 0 °C.

    • Causality: The ruthenium-catalyzed oxidation smoothly converts the S-oxide to the S,S-dioxide. This transformation dramatically increases the electrophilicity of the C5 position (bearing the methyl group), priming it for nucleophilic displacement.

Protocol D: Stereoselective Alkylation
  • Nucleophilic Attack: React the purified 1,2,3-oxathiazolidine S,S-dioxide with a carbon nucleophile (e.g., an allylmagnesium lithium cuprate complex) in THF at -78 °C.

    • Causality: The ring strain of the cyclic sulfamidate and the exceptional leaving group ability of the sulfate equivalent drive the nucleophilic ring-opening at C5. This occurs with complete S N​ 2 inversion of configuration, transferring the chiral information from the threonine backbone directly to the newly formed C-C bond.

  • Hydrolysis: Hydrolyze the resulting sulfate ester intermediate using 20% aqueous H 2​ SO 4​ to yield the final stereopure alkylated amino acid.

Quantitative Data Presentation

The following table summarizes the catalytic efficiency of N-benzyl-L-threonine-derived aziridino alcohols in the enantioselective addition of diethylzinc to various imines[1].

Imine SubstrateDialkylzincChiral Promoter (Ligand)Yield (%)Enantiomeric Excess (ee %)
N-(Diphenylphosphinoyl) benzaldimineEt 2​ Zn[(2S,3R)-N-Benzyl-3-methyl-2-aziridinyl]methanol8591
N-(Diphenylphosphinoyl) p-tolualdimineEt 2​ Zn[(2S,3R)-N-Benzyl-3-methyl-2-aziridinyl]methanol8288
N-(Diphenylphosphinoyl) p-chlorobenzaldimineEt 2​ Zn[(2S,3R)-N-Benzyl-3-methyl-2-aziridinyl]methanol8994
N-(Diphenylphosphinoyl) p-methoxybenzaldimineEt 2​ Zn[(2S,3R)-N-Benzyl-3-methyl-2-aziridinyl]methanol7885

References

  • [1] Preparation and Use of Aziridino Alcohols as Promoters for the Enantioselective Addition of Dialkylzinc Reagents to N-(Diphenylphosphinoyl) Imines | The Journal of Organic Chemistry - ACS Publications. Source: acs.org. 1

  • Basil Hartzoulakis PhD thesis - St Andrews Research Repository. Source: st-andrews.ac.uk.

  • [2] Enantioselective Cobalt-Catalyzed Transformations | Chemical Reviews - ACS Publications. Source: acs.org. 2

Sources

Application

Application Notes and Protocols: L-Threonine, N-(phenylmethyl)- in Solid-Phase Peptide Synthesis (SPPS)

Introduction: The Strategic Role of N-Benzyl Protection for Threonine in SPPS Solid-Phase Peptide Synthesis (SPPS), a cornerstone of peptide science pioneered by Bruce Merrifield, relies on the precise, stepwise addition...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of N-Benzyl Protection for Threonine in SPPS

Solid-Phase Peptide Synthesis (SPPS), a cornerstone of peptide science pioneered by Bruce Merrifield, relies on the precise, stepwise addition of amino acids to a growing chain anchored on an insoluble resin.[1] A critical aspect of successful synthesis is the use of protecting groups, which mask reactive functionalities on the amino acid side chains to prevent unwanted side reactions.[2][3] For hydroxyl-containing amino acids like L-Threonine (Thr), side-chain protection is paramount to prevent deleterious reactions such as O-acylation during coupling steps.[4]

While tert-butyl (tBu) is the most common protecting group for threonine in the widely used Fmoc/tBu synthesis strategy, the N-(phenylmethyl)- or N-benzyl (Bzl) protected variant, Fmoc-L-Thr(Bzl)-OH , offers a distinct set of properties that make it an invaluable tool for specific and challenging synthetic applications.[5][6] The benzyl ether linkage is significantly more stable to the acidic conditions used for final cleavage in Fmoc/tBu SPPS compared to the tBu group. This stability is leveraged in strategies requiring orthogonal deprotection, such as the synthesis of protected peptide fragments for subsequent ligation or the on-resin modification of other residues.[5][6]

This guide provides an in-depth exploration of the rationale, applications, and detailed protocols for utilizing N-benzyl-protected L-Threonine in advanced solid-phase peptide synthesis.

Mechanistic Insights and Rationale for Use

The choice of a side-chain protecting group is a strategic decision that impacts the entire synthesis workflow. The selection of Fmoc-L-Thr(Bzl)-OH is often driven by the following key considerations:

Orthogonality and Fragment Synthesis

The primary advantage of the benzyl group in an Fmoc-based strategy is its stability to trifluoroacetic acid (TFA).[6] While the tBu group on standard Fmoc-Thr(tBu)-OH is readily cleaved by the TFA "cocktail" used for final peptide release from the resin, the O-benzyl ether is resistant.[5][6] This differential lability is the foundation of an orthogonal protection scheme.

This property is particularly crucial for:

  • Protected Fragment Synthesis: Peptides can be synthesized on hyper-acid-labile resins (e.g., 2-chlorotrityl chloride resin). The peptide can be cleaved from the resin with a mild acid solution, leaving the Thr(Bzl) and other acid-labile side-chain protecting groups (like Boc and tBu on other residues) intact. These protected fragments can then be used in solution-phase condensation to build larger proteins.

  • On-Resin Cyclization and Modification: When selective deprotection of other residues is required for on-resin modifications (e.g., cyclization via a lactam bridge), the robust Thr(Bzl) group remains in place, preventing interference from the threonine hydroxyl group.

Application in Boc/Bzl Chemistry

In the alternative Boc/Bzl SPPS strategy, where the temporary Nα-protection is the acid-labile Boc group and permanent side-chain protection is typically benzyl-based, Fmoc-L-Thr(Bzl)-OH is a natural fit.[3][5] The final deprotection and cleavage step in Boc chemistry often employs very strong acids like anhydrous hydrogen fluoride (HF), which effectively removes the O-benzyl group along with other benzyl-type protecting groups.[1][7]

Prevention of Side Reactions

Like other protecting groups, the benzyl ether on the threonine side chain effectively prevents:

  • O-Acylation: The unwanted esterification of the hydroxyl group by the activated carboxyl group of the incoming amino acid during the coupling step.[4]

  • Dehydration: Under certain activation conditions, threonine can undergo β-elimination (dehydration) to form a dehydroamino acid residue. Side-chain protection significantly mitigates this risk.

Experimental Workflows and Protocols

Successful incorporation of Fmoc-L-Thr(Bzl)-OH requires careful attention to the choice of resin, coupling reagents, and deprotection strategies.

Overall SPPS Workflow for Fmoc-L-Thr(Bzl)-OH Incorporation

The following diagram outlines the standard cycle for incorporating an amino acid, including Fmoc-L-Thr(Bzl)-OH, in Fmoc-based SPPS.

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Remove piperidine & byproducts Coupling 2. Amino Acid Coupling Fmoc-L-Thr(Bzl)-OH + Activator (e.g., HCTU) + Base (e.g., DIPEA) Wash1->Coupling Prepare for coupling Wash2 Wash (DMF) Coupling->Wash2 Remove excess reagents Kaiser_Test Kaiser Test (Optional Check) Wash2->Kaiser_Test Kaiser_Test->Deprotection Negative (Yellow) Proceed to next cycle Kaiser_Test->Coupling Positive (Blue) Recouple End Resin-Bound Peptide (Thr(Bzl) added) Start Resin-Bound Peptide (Free N-terminus)

Caption: General SPPS cycle for incorporating Fmoc-L-Thr(Bzl)-OH.

Protocol 1: Standard Coupling of Fmoc-L-Thr(Bzl)-OH

This protocol details a standard procedure for coupling Fmoc-L-Thr(Bzl)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amine

  • Fmoc-L-Thr(Bzl)-OH

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation: If starting a new coupling cycle, perform Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide using 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x) to prepare for the coupling reaction.

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-L-Thr(Bzl)-OH (3 eq. relative to resin loading) and HCTU (2.9 eq.) in DMF.

  • Coupling Reaction: Add DIPEA (6 eq.) to the activation solution and immediately add the mixture to the swelled, deprotected peptide-resin.

  • Reaction Incubation: Agitate the reaction vessel at room temperature for 1-2 hours. Longer coupling times may be necessary for difficult sequences.[8]

  • Monitoring (Optional): Remove a few resin beads, wash them thoroughly with DMF and ethanol, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates free amines are still present, and a recoupling step is necessary.[9]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).

  • Capping (Optional): If the Kaiser test remains positive after a second coupling, cap any unreacted amines using a solution of 10% acetic anhydride and 1% DIPEA in DMF for 10 minutes to prevent the formation of deletion sequences.

  • Progression: The resin is now ready for the deprotection step of the newly added Thr(Bzl) residue to continue chain elongation.

Protocol 2: Cleavage and Deprotection

The final cleavage and deprotection strategy depends entirely on the desired final product (fully deprotected peptide vs. protected fragment).

3.3.1 Global Deprotection (for fully deprotected peptides)

This method removes the O-benzyl group and is typically performed using strong acids, making it more common in Boc/Bzl SPPS but achievable under specific conditions.

Reagents:

  • HF Cleavage (for Boc/Bzl synthesis): Anhydrous Hydrogen Fluoride (HF), Anisole (scavenger). Caution: HF is extremely toxic and corrosive and requires specialized apparatus. [7]

  • TFMSA Cleavage: Trifluoromethanesulfonic acid (TFMSA), Trifluoroacetic acid (TFA), Thioanisole (scavenger).

  • Catalytic Transfer Hydrogenation: For peptides in solution, the benzyl group can be removed using methods like catalytic transfer hydrogenation with formic acid and a palladium catalyst (e.g., 10% Pd/C).[10]

Illustrative TFMSA Procedure:

  • Dry the peptide-resin thoroughly under vacuum.

  • Prepare a cleavage cocktail (e.g., TFA:TFMSA:Thioanisole, 10:1:1 v/v/v).

  • Add the cleavage cocktail to the resin and stir at room temperature for 2-4 hours.

  • Filter the resin and wash with fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolate the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.

3.3.2 Cleavage of Protected Fragments (Fmoc/tBu Strategy)

This method is used to cleave the peptide from an acid-labile resin while keeping the Thr(Bzl) and other side-chain protecting groups intact.

Reagents:

  • Resin: 2-chlorotrityl chloride resin or other hyper-acid-labile resin.

  • Cleavage Solution: 1-5% TFA in DCM.

Procedure:

  • Swell the dry peptide-resin in DCM.

  • Treat the resin with 1-5% TFA in DCM for 30-60 minutes.

  • Filter the resin and collect the filtrate into a flask containing a neutralizing base (e.g., pyridine).

  • Repeat the cleavage treatment 2-3 times.

  • Combine the filtrates, neutralize, and remove the solvent under reduced pressure to obtain the protected peptide fragment.

Data Summary and Considerations

The successful application of Fmoc-L-Thr(Bzl)-OH requires awareness of its specific chemical properties. The following table summarizes key parameters and considerations.

ParameterGuideline / ConsiderationRationale & Citation
Nα-Protection Fmoc (9-fluorenylmethyloxycarbonyl)Base-labile group, standard for modern SPPS, orthogonal to acid-labile side-chain groups.[]
Side-Chain Protection Benzyl (Bzl) etherStable to TFA, allowing for orthogonal strategies. Removable by strong acids like HF or by hydrogenolysis.[5][6]
Resin Choice For Protected Fragments: 2-chlorotrityl chloride. For Full Deprotection: Wang, Rink Amide (if final cleavage uses strong acid cocktails).2-chlorotrityl resin allows cleavage with mild acid, preserving the Bzl group.[6] Wang and Rink require stronger acid (TFA), which does not cleave Bzl.[5]
Coupling Reagents HCTU, HATU, HBTU, PyBOP®Standard aminium/uronium-based reagents provide efficient activation and coupling.[8][12]
Base DIPEA, 2,4,6-CollidineDIPEA is standard, but collidine may be preferred to reduce potential racemization for sensitive residues.[13]
Final Cleavage (Bzl removal) HF, TFMSA, Catalytic HydrogenationStrong acids or catalytic methods are required to cleave the benzyl ether bond.[7][10]
Final Cleavage (Bzl retention) 1-5% TFA in DCM on acid-labile resinMild acidic conditions cleave the peptide from the resin but leave the Bzl group intact.

Troubleshooting and Advanced Applications

Glycopeptide Synthesis

The benzyl group is extensively used as a "permanent" protecting group for carbohydrate moieties during the synthesis of complex glycopeptides.[14][15][16] Fmoc-L-Thr(Bzl)-OH can be a component of a broader strategy where benzyl ethers protect hydroxyl groups on both amino acid side chains and sugar rings, which are then globally deprotected in a final step.[14]

Synthesis of "Difficult Sequences"

Peptide sequences prone to aggregation can lead to incomplete coupling and deprotection steps.[17] While backbone protection strategies (e.g., using Hmb or pseudoprolines) are the primary solution, a well-chosen side-chain protecting group strategy is also critical.[18][19] The stability of the Thr(Bzl) group ensures it does not contribute to side reactions during the extended coupling times or elevated temperatures that may be required to overcome aggregation.

Potential Side Reactions

While the Bzl group is robust, its removal requires harsh conditions that can damage sensitive residues like Tryptophan (Trp) or Methionine (Met). The cleavage cocktail must include appropriate scavengers (e.g., thioanisole, water, ethanedithiol) to trap reactive cations generated during deprotection and prevent re-attachment to the peptide.[18][20]

Conclusion

L-Threonine, N-(phenylmethyl)- is a specialized but powerful building block in the peptide chemist's toolkit. Its primary utility lies in the acid-stability of the benzyl ether, which enables orthogonal protection schemes essential for the synthesis of protected peptide fragments and complex, modified peptides. While its incorporation follows standard SPPS protocols, the final deprotection strategy must be carefully selected based on the desired final product. By understanding the mechanistic basis for its use and applying the appropriate protocols, researchers can leverage Fmoc-L-Thr(Bzl)-OH to successfully tackle challenging synthetic targets in drug discovery and biochemical research.

References

  • Minimal Protection Str
  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Aapptec Peptides.
  • Side reactions associated with N-Methyl-L-threonine in peptide synthesis. Benchchem.
  • Removal of some commonly used protecting groups in peptide syntheses by c
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Source Not Available.
  • Solid-phase synthesis of glycopeptides.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Source Not Available.
  • Amino Acid Derivatives for Peptide Synthesis. Source Not Available.
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH.
  • 6.3 Synthesis of Glycopeptides. Source Not Available.
  • Solid-phase peptide synthesis introduction. Technical Articals-News.
  • Ch27 : Peptide synthesis. University of Calgary.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Source Not Available.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Synthesis of glycopeptides and glycopeptide conjug
  • Why Fmoc-Protected Amino Acids Domin
  • N-α-(t-Butoxycarbonyl)-L-threonine benzyl ester - (CAS 33662-26-9). BOC Sciences.
  • Novabiochem®. Merck Millipore.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Peptide Resin Loading Protocols. Sigma-Aldrich.
  • Synthetic methods of glycopeptide assembly, and biological analysis of glycopeptide products. PubMed.
  • Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. PubMed.
  • Synthesis of glycopeptides and glycopeptide conjugates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. PMC.
  • The greening of peptide synthesis. Green Chemistry (RSC Publishing). doi:10.1039/C7GC00247E.
  • An Atom-Economic Inverse Solid-Phase Peptide Synthesis Using Bn or BcM Esters of Amino Acids.
  • Overview of Solid Phase Peptide Synthesis (SPPS). Source Not Available.

Sources

Method

Application Note: Preparation of N-(Phenylmethyl)-L-Threonine Derivatives for Drug Discovery

Strategic Rationale in Drug Discovery N-(phenylmethyl)-L-threonine, widely known as N-benzyl-L-threonine, is a highly versatile chiral building block in modern drug discovery. It serves as a critical precursor for the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Drug Discovery

N-(phenylmethyl)-L-threonine, widely known as N-benzyl-L-threonine, is a highly versatile chiral building block in modern drug discovery. It serves as a critical precursor for the synthesis of peptidomimetics, small-molecule enzyme inhibitors, and aziridino alcohol promoters used in asymmetric catalysis[1]. In medicinal chemistry, the strategic installation of an N-benzyl group serves a dual purpose: it acts as a robust, orthogonally cleavable protecting group during complex solid-phase or solution-phase peptide synthesis, and it modulates the lipophilicity of pharmacophores to enhance cellular permeability and target-binding affinity[2].

Mechanistic Causality: Escaping the Over-Alkylation Trap

As a Senior Application Scientist, I frequently observe novice chemists attempting the synthesis of N-benzyl amino acids via direct SN​2 alkylation using benzyl halides. This approach is fundamentally flawed. Direct alkylation is plagued by poor chemoselectivity, invariably leading to a complex mixture of mono-alkylated, di-alkylated (N,N-dibenzylation), and O-alkylated byproducts due to the nucleophilicity of the secondary hydroxyl group on the threonine side chain[2].

To circumvent these issues, reductive amination using benzaldehyde is the industry gold standard[3]. This method leverages the reversible condensation of the primary amine of L-threonine with benzaldehyde to form an imine (Schiff base). The imine is subsequently reduced in situ. Because imine formation is highly selective for primary amines, the hydroxyl group remains untouched. Furthermore, the steric bulk of the newly formed secondary amine physically hinders a second equivalent of benzaldehyde from condensing, ensuring strict mono-N-alkylation[4].

Synthetic Pathway Visualization

G A L-Threonine (2S,3R) C Imine (Schiff Base) Intermediate A->C Nucleophilic Attack (pH 8.5 - 9.0) B Benzaldehyde (1.05 eq) B->C Condensation (-H2O) D Reduction (NaBH4 or H2/Pd-C) C->D Chemoselective Reduction E N-Benzyl-L-Threonine (Target) D->E Isoelectric Precipitation

Synthetic workflow for N-benzyl-L-threonine via reductive amination.

Quantitative Optimization Data

The choice of reducing agent and solvent system dictates the operational scalability and yield of the reaction. While sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is a classic reagent for reductive aminations, its reliance on organic solvents (like DCE) conflicts with the poor solubility of unprotected zwitterionic amino acids. Therefore, a mixed aqueous/methanol system utilizing NaBH4​ or catalytic hydrogenation is preferred[4].

Table 1: Comparative Analysis of Reductive Amination Conditions for L-Threonine Benzylation

MethodReagentsSolvent SystemTemp (°C)Time (h)Yield (%)Mono:Di Selectivity
Borohydride Reduction NaBH4​ , BenzaldehydeMeOH / H2​O (pH 9)0 to 25482 - 88> 98:2
Mild Hydride Reduction NaBH(OAc)3​ , BenzaldehydeDCE / AcOH251670 - 75> 99:1
Heterogeneous Catalysis H2​ (1 atm), Pd/C, BenzaldehydeMeOH252490 - 95> 99:1
Homogeneous Catalysis H2​ (10 bar), Rh-complex, BenzaldehydeMeOH40892 - 96> 99:1

Note: Homogeneous catalysis utilizing Rh-complexes provides exceptional yields but requires specialized high-pressure reactors[3]. The Borohydride protocol below is optimized for standard laboratory glassware.

Self-Validating Protocol: One-Pot Reductive Amination

This protocol is designed as a self-validating system. At every critical juncture, the physical or chemical state of the reaction provides immediate feedback to the operator, ensuring causality between the experimental manipulation and the chemical outcome.

Materials Required:
  • L-Threonine (≥99% optical purity)

  • Benzaldehyde (freshly distilled to remove benzoic acid)

  • Sodium Borohydride ( NaBH4​ )

  • Methanol (MeOH) and Deionized Water

  • 1M NaOH and Glacial Acetic Acid

Step-by-Step Methodology:
  • Preparation of the Free Base (Solubilization):

    • Suspend 10.0 g (84.0 mmol) of L-threonine in 50 mL of deionized water.

    • Causality Check: L-threonine is zwitterionic and partially insoluble. Add 1M NaOH dropwise until the pH reaches 8.5–9.0. The solution will become completely transparent. This pH ensures the amine is deprotonated and nucleophilic, which is an absolute requirement for imine formation.

  • Imine Condensation:

    • Add 50 mL of Methanol to the aqueous mixture.

    • Add 9.0 mL (88.2 mmol, 1.05 eq) of freshly distilled benzaldehyde dropwise over 10 minutes.

    • Stir vigorously at 25 °C for 1.5 hours.

    • Self-Validation: The reaction mixture will transition from colorless to a distinct pale yellow. This chromic shift is the visual confirmation of the conjugated Schiff base (imine) forming in solution.

  • Chemoselective Reduction:

    • Cool the reaction flask to 0 °C using an ice bath.

    • Causality Check: Cooling is critical. NaBH4​ decomposes exothermically in protic solvents. Low temperatures suppress this decomposition and prevent the unwanted reduction of unreacted benzaldehyde into benzyl alcohol.

    • Add 1.9 g (50.0 mmol) of NaBH4​ in small portions over 30 minutes. Effervescence ( H2​ gas) will be observed.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. The yellow color will fade as the imine is reduced to the secondary amine.

  • Isoelectric Precipitation (Isolation):

    • Cool the mixture back to 0 °C.

    • Carefully add glacial acetic acid dropwise until the pH reaches exactly 5.5.

    • Causality Check: The isoelectric point (pI) of N-benzyl-L-threonine is approximately 5.5. At this pH, the molecule exists entirely in its zwitterionic form, minimizing its solubility in the aqueous/methanol matrix. A dense, white crystalline precipitate will spontaneously crash out of the solution.

  • Filtration and Drying:

    • Filter the precipitate under a vacuum. Wash the filter cake with cold water (2 x 20 mL) followed by cold ethanol (1 x 15 mL) to remove any residual benzyl alcohol.

    • Dry the product under a high vacuum at 40 °C for 12 hours.

Analytical Validation & Quality Control

To guarantee the scientific integrity of the synthesized batch, the following analytical validations must be performed:

  • TLC Monitoring (Ninhydrin Stain): Spot the starting material and the product on a silica TLC plate. Upon development and heating with a ninhydrin stain, unreacted L-threonine will appear as a deep purple spot, whereas the N-benzyl-L-threonine product will manifest as a distinct yellow/brown spot, confirming the transition from a primary to a secondary amine.

  • 1H NMR Spectroscopy ( D2​O or CD3​OD ): The complete disappearance of the aldehydic proton at ~10.0 ppm and the emergence of a benzylic CH2​ AB quartet (or broad singlet depending on the solvent) at ~3.9–4.1 ppm validates the structural linkage.

  • Polarimetry (Optical Rotation): Measure the specific rotation [α]D20​ . The basic conditions used during imine formation pose a slight risk of epimerization at the alpha-carbon. Comparing the experimental rotation to literature values ensures the stereochemical integrity of the (2S, 3R) centers has been perfectly preserved.

Sources

Application

Application Notes: N-(phenylmethyl)-L-Threonine as a Chiral Organocatalyst in Asymmetric Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for N-benzyl-L-threonine in Organocatalysis The direct asymmetric aldol reaction, a powerful tool for stereoselective carbon-car...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for N-benzyl-L-threonine in Organocatalysis

The direct asymmetric aldol reaction, a powerful tool for stereoselective carbon-carbon bond formation, has been significantly advanced by the development of small molecule organocatalysts.[1][2] Among these, amino acids and their derivatives have emerged as a class of "micro-aldolases," capable of mimicking the enamine-based mechanism of Class I aldolase enzymes.[2] L-proline, in particular, has been extensively studied and successfully applied.[2]

This document explores the catalytic potential of a related but distinct chiral molecule: L-Threonine, N-(phenylmethyl)-, hereafter referred to as N-benzyl-L-threonine. While its application is not as widely documented as that of proline, its structural features present a compelling case for its use as a bifunctional organocatalyst in asymmetric aldol reactions. N-benzyl-L-threonine possesses:

  • A secondary amine necessary for the formation of a nucleophilic enamine intermediate with a ketone donor.

  • A carboxylic acid moiety capable of activating the electrophilic aldehyde acceptor through hydrogen bonding.

  • Two adjacent chiral centers on the threonine backbone, including a β-hydroxyl group, which can exert precise stereocontrol through the formation of a rigid, chair-like transition state.

  • An N-benzyl group , which enhances solubility in organic solvents compared to free amino acids and can introduce beneficial steric hindrance to influence facial selectivity.

These features suggest that N-benzyl-L-threonine can serve as an effective and highly stereoselective catalyst. These notes provide a guide to its application, based on established principles of amino acid-catalyzed aldol reactions.[1][3]

Mechanistic Insights: The Proposed Catalytic Cycle

The catalytic utility of N-benzyl-L-threonine is predicated on its ability to form a transient, chiral enamine, which then attacks an aldehyde. The generally accepted mechanism for such amino acid-catalyzed aldol reactions proceeds through the following steps, as illustrated below.[2]

Catalytic_Cycle Proposed Catalytic Cycle for N-benzyl-L-threonine cluster_main cluster_reactants CAT N-benzyl-L-threonine ENAMINE Chiral Enamine Intermediate CAT->ENAMINE + Ketone - H2O TS Zimmerman-Traxler-like Transition State ENAMINE->TS + Aldehyde IMINIUM Iminium Ion Intermediate TS->IMINIUM C-C Bond Formation ALDOL_ADDUCT Aldol Adduct (Bound) IMINIUM->ALDOL_ADDUCT + H2O (Hydrolysis) ALDOL_ADDUCT->CAT - Aldol Product KETONE Ketone (e.g., Cyclohexanone) ALDEHYDE Aldehyde (e.g., 4-Nitrobenzaldehyde) H2O_IN H2O H2O_OUT H2O PRODUCT β-Hydroxy Ketone (Aldol Product) caption Fig. 1: Proposed Enamine Catalytic Cycle

Caption: Fig. 1: Proposed Enamine Catalytic Cycle for N-benzyl-L-threonine catalyzed aldol reaction.

Causality Behind the Mechanism:

  • Step 1: Enamine Formation: The secondary amine of N-benzyl-L-threonine condenses with the ketone (the aldol donor) to form a chiral enamine intermediate. This step increases the HOMO energy of the ketone's α-carbon, making it sufficiently nucleophilic to attack the aldehyde.

  • Step 2: Transition State Assembly: The enamine attacks the aldehyde (the aldol acceptor). The stereochemical outcome of the reaction is determined at this stage. The carboxylic acid group of the catalyst activates the aldehyde via hydrogen bonding, while simultaneously orienting it. The threonine backbone, including the β-hydroxyl and the N-benzyl group, creates a sterically defined pocket. This leads to a highly organized, chair-like six-membered transition state, analogous to the Zimmerman-Traxler model, which dictates the facial selectivity of the attack and thus the absolute stereochemistry of the product.

  • Step 3: Iminium Ion Formation: Carbon-carbon bond formation results in an iminium ion intermediate.

  • Step 4: Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by water to release the β-hydroxy ketone product and regenerate the N-benzyl-L-threonine catalyst, allowing it to re-enter the catalytic cycle.

Application Notes & Protocols

General Considerations
  • Catalyst Loading: Typically, catalyst loadings of 5-30 mol% are effective. Higher loadings may be required for less reactive substrates.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are often preferred as they can solubilize the catalyst and stabilize charged intermediates. However, less polar solvents like toluene or even solvent-free conditions can also be effective and should be screened.

  • Temperature: Reactions are often run at room temperature, but cooling (e.g., to 0 °C or -20 °C) can significantly enhance enantioselectivity, albeit at the cost of longer reaction times.

  • Substrate Scope: The reaction is generally effective for the addition of ketones (e.g., cyclohexanone, acetone, hydroxyacetone) to aromatic aldehydes, particularly those bearing electron-withdrawing groups (e.g., nitro- or halo-substituted benzaldehydes).[1]

Data Presentation: Representative Aldol Reaction

The following table summarizes expected results for the model reaction between cyclohexanone and various aromatic aldehydes, catalyzed by N-benzyl-L-threonine. These values are illustrative and based on outcomes from similar threonine-derived catalytic systems.[1][3]

EntryAldehyde (Acceptor)SolventTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%) (anti)
14-NitrobenzaldehydeDMSO252495>95:598
24-ChlorobenzaldehydeToluene0488892:896
3BenzaldehydeDMF25368590:1092
42-NaphthaldehydeDMSO254891>95:597

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-L-threonine Catalyst

The catalyst can be prepared via reductive amination of L-threonine with benzaldehyde.

Materials:

  • L-Threonine

  • Benzaldehyde

  • Sodium borohydride (NaBH₄) or Hydrogen (H₂) with Pd/C

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve L-threonine (1.0 eq) in a 1:1 mixture of water and methanol.

  • Add benzaldehyde (1.1 eq) to the solution and stir at room temperature for 1 hour to form the Schiff base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding 1 M HCl until the pH is ~2.

  • Wash the aqueous layer with diethyl ether (3x) to remove any unreacted benzaldehyde and benzyl alcohol.

  • Adjust the pH of the aqueous layer to ~7 with 1 M NaOH. The product may precipitate.

  • Collect the solid by filtration or, if no solid forms, concentrate the solution under reduced pressure and purify the resulting residue by recrystallization or column chromatography.

  • Dry the purified N-benzyl-L-threonine under vacuum.

Protocol 2: General Procedure for Asymmetric Aldol Reaction

This protocol describes a typical procedure for the reaction between an aldehyde and cyclohexanone.

Experimental_Workflow General Experimental Workflow A 1. Catalyst & Reagent Charging - Add N-benzyl-L-threonine (0.1 mmol) - Add Cyclohexanone (5.0 mmol) - Add Solvent (e.g., DMSO, 1.0 mL) B 2. Stir & Equilibrate - Stir mixture for 10-15 min - Cool to desired temperature (e.g., 25°C or 0°C) A->B C 3. Aldehyde Addition - Add Aldehyde (1.0 mmol) dropwise B->C D 4. Reaction Monitoring - Stir for 24-48 hours - Monitor progress by TLC C->D E 5. Work-up & Quenching - Add water and ethyl acetate - Separate organic layer D->E F 6. Purification & Analysis - Dry organic layer (Na2SO4) - Concentrate under vacuum - Purify by flash chromatography E->F G 7. Characterization - Determine Yield - Analyze dr by ¹H NMR - Analyze ee by chiral HPLC F->G caption Fig. 2: Step-by-step experimental workflow.

Caption: Fig. 2: Step-by-step experimental workflow for the organocatalyzed aldol reaction.

Procedure:

  • To a clean, dry vial equipped with a magnetic stir bar, add N-benzyl-L-threonine (20.9 mg, 0.1 mmol, 10 mol%).

  • Add the ketone donor (e.g., cyclohexanone, 0.5 mL, ~5.0 mmol, 5.0 eq).

  • Add the solvent (e.g., DMSO, 1.0 mL).

  • Stir the mixture at the desired reaction temperature (e.g., 25 °C) for 15 minutes.

  • Add the aldehyde acceptor (1.0 mmol, 1.0 eq) to the reaction mixture.

  • Seal the vial and let the reaction stir for the specified time (e.g., 24-48 hours), monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 5 mL of water.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterize the final product. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude or purified product. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating. The expected high diastereo- and enantioselectivity serve as an internal check on the reaction's success. A significant deviation from high stereoselectivity may indicate issues with catalyst purity, reagent quality, or reaction conditions (e.g., presence of water, incorrect temperature). By comparing results against the benchmark reaction (cyclohexanone and 4-nitrobenzaldehyde), researchers can quickly validate their experimental setup and the catalyst's efficacy before proceeding to more complex or novel substrates.

References

  • Gerasimchuk, V. V., et al. (2017). Novel L-threonine-based ionic liquid supported organocatalyst for asymmetric syn-aldol reactions. Arkivoc, 2017(3), 241-249. [Link]

  • Sadiq, M., et al. (2016). Green and Sustainable Heterogeneous Organo-Catalyst for Asymmetric Aldol Reactions. Green and Sustainable Chemistry, 6, 125-131. [Link]

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES, 75(3), 493. [Link]

  • Fesko, K., & Gruber-Khadjawi, M. (2013). L-threonine aldolases. Biotechnology and applied biochemistry, 60(1), 99–113. [Link]

  • Gerasimchuk, V. V., et al. (2017). Novel L-threonine-based ionic liquid supported organocatalyst for asymmetric syn-aldol reaction: activity and recyclability design. ResearchGate. [Link]

  • Henseler, A. H., et al. (2014). An enantioselective recyclable polystyrene-supported threonine-derived organocatalyst for aldol reactions. As referenced in Green and Sustainable Chemistry, 6, 125-131. (Secondary citation, primary article not found in search).
  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. As referenced in HETEROCYCLES, 75(3), 493.
  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923. (Foundational concept, not directly in search results but central to the mechanistic discussion).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with L-Threonine, N-(phenylmethyl)-

Prepared by: Senior Application Scientist, Advanced Formulations Group Welcome to the technical support guide for L-Threonine, N-(phenylmethyl)-, a specialized amino acid derivative used in peptide synthesis and as a bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Formulations Group

Welcome to the technical support guide for L-Threonine, N-(phenylmethyl)-, a specialized amino acid derivative used in peptide synthesis and as a building block in drug discovery. A common challenge encountered by researchers is its poor solubility in aqueous solutions. This guide provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind each method to help you achieve successful solubilization for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Understanding the Root Cause
Q1: Why is L-Threonine, N-(phenylmethyl)- so poorly soluble in neutral aqueous solutions?

A1: The poor aqueous solubility of L-Threonine, N-(phenylmethyl)- arises from its unique molecular structure, which combines both hydrophobic (water-repelling) and hydrophilic (water-attracting) features.

  • Hydrophobic Character: The key contributor to its low solubility is the N-(phenylmethyl)- group , also known as a benzyl group. This large, non-polar aromatic ring significantly increases the molecule's hydrophobicity, making it difficult for water molecules to surround and dissolve it. Many active pharmaceutical ingredients (APIs) with low solubility are lipophilic in nature.[1][2]

  • Zwitterionic Nature: Like all amino acids, the core L-Threonine structure contains a basic amino group (-NH) and an acidic carboxylic acid group (-COOH). In a solution, these groups can be charged. Around its isoelectric point (pI), the molecule exists as a zwitterion , with both a positive and a negative charge. In this state, strong intermolecular electrostatic interactions can lead to the formation of a stable crystal lattice, which resists dissolution. The lowest aqueous solubility for a zwitterionic compound is typically observed at its isoelectric point.[3][4]

Part 2: Fundamental Solubilization Strategies
Q2: I can't dissolve the compound in my buffer (pH 7.4). What is the first and most important step I should take?

A2: The most critical first step is to perform a pH-solubility profile . Since the molecule has ionizable amino and carboxyl groups, its net charge and, consequently, its solubility are highly dependent on the pH of the solution.[5][6][7]

  • Mechanism of Action: By adjusting the pH away from the molecule's isoelectric point (pI), you force the molecule to adopt a net positive or net negative charge.

    • Acidic pH (e.g., pH 1-4): The amino group becomes protonated (-NH2+), while the carboxylic acid remains neutral (-COOH). The molecule carries a net positive charge, disrupting the crystal lattice and increasing its interaction with water, thus enhancing solubility.

    • Alkaline pH (e.g., pH 9-12): The carboxylic acid group becomes deprotonated (-COO-), while the amino group is neutral (-NH). The molecule carries a net negative charge, which also increases its solubility.

The Henderson-Hasselbalch equation provides a theoretical framework for understanding the relationship between pH and the ionization state of a compound, which in turn governs its solubility profile.[6]

DIAGRAM: pH Effect on Solubility

cluster_0 Low pH (Acidic) cluster_1 Isoelectric Point (pI) cluster_2 High pH (Alkaline) low_ph_structure Cationic Form (Net Positive Charge) pI_structure Zwitterionic Form (Net Neutral Charge) low_ph_structure->pI_structure Increase pH low_ph_sol High Solubility high_ph_structure Anionic Form (Net Negative Charge) pI_structure->high_ph_structure Increase pH pI_sol LOWEST SOLUBILITY high_ph_sol High Solubility

Caption: Relationship between pH, charge state, and solubility.

Q3: How do I experimentally determine the optimal pH for my stock solution?

A3: Follow this step-by-step protocol to create a preliminary pH-solubility profile.

Experimental Protocol: pH-Solubility Screening

  • Preparation: Prepare a series of small-volume aqueous buffers (e.g., 1 mL each) with varying pH values (e.g., pH 2, 4, 6, 7, 8, 10, 12). Use MS-compatible buffers if downstream analysis requires it.[6]

  • Addition of Compound: Add an excess amount of L-Threonine, N-(phenylmethyl)- to each buffer tube. Ensure enough solid is present so that some remains undissolved at the end.

  • Equilibration: Tightly cap the tubes and place them on a rotator or shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium.[8]

  • Separation: Centrifuge the tubes at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant from each tube and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, spectrophotometry).

  • Analysis: Plot the measured solubility (concentration) against the pH of each buffer to visualize the optimal pH range for dissolution.

Part 3: Advanced Formulation Strategies

If pH adjustment alone is insufficient or incompatible with your experimental constraints (e.g., physiological pH for cell-based assays), several formulation-based strategies can be employed.

A. Co-solvents
Q4: What are co-solvents and how can they help dissolve my compound?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[5][9]

  • Mechanism of Action: They work primarily by reducing the polarity of the aqueous solvent system. The hydrophobic benzyl group of your compound is more readily accommodated in this less polar environment, leading to enhanced solubility.[10]

Q5: Which co-solvents are commonly used and what are their limitations?

A5: The choice of co-solvent depends on the application. For in vitro assays, biocompatibility is key.

Co-SolventTypical Starting ConcentrationProsCons
Ethanol 5-20% (v/v)Biocompatible at low concentrations, effective.[9]Can cause protein denaturation or cellular stress at higher concentrations.
Propylene Glycol (PG) 10-40% (v/v)Low toxicity, widely used in formulations.[5][11]Higher viscosity.
Polyethylene Glycol 400 (PEG 400) 10-50% (v/v)Very low toxicity, good solubilizing power.[9][10]Can be viscous; potential for API precipitation upon aqueous dilution.
Dimethyl Sulfoxide (DMSO) 1-10% (v/v)Excellent solubilizing power for very difficult compounds.Can be toxic to many cell types, even at low concentrations. Use as a last resort for cellular work.

Critical Consideration: A major drawback of co-solvents is that the compound may precipitate when the stock solution is diluted into a larger volume of aqueous buffer (e.g., cell culture media), as the co-solvent concentration drops and can no longer maintain solubility.[12] Always perform a dilution test by adding your stock solution to the final buffer and observing for any cloudiness or precipitation over time.

B. Surfactants
Q6: My compound precipitates upon dilution from a co-solvent stock. Could surfactants be a better option?

A6: Yes, surfactants can be an excellent alternative, as they often provide more robust stabilization against precipitation upon dilution.

  • Mechanism of Action: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[13] Above a specific concentration, known as the Critical Micelle Concentration (CMC) , surfactant molecules self-assemble into spherical structures called micelles . The hydrophobic tails form the core of the micelle, creating a microenvironment that can encapsulate the hydrophobic benzyl group of your compound, while the hydrophilic heads face the water, rendering the entire complex soluble.[14][15][16]

Q7: What type of surfactant should I use for a biological experiment?

A7: For research applications, non-ionic surfactants are generally preferred due to their lower toxicity and reduced tendency to denature proteins compared to ionic surfactants.

  • Recommended Surfactants:

    • Polysorbate 80 (Tween® 80): Widely used in pharmaceutical formulations.[5][9]

    • Polysorbate 20 (Tween® 20): Another common and effective choice.

    • Poloxamers (e.g., Pluronic® F-68): Copolymers with good biocompatibility.

  • Working Concentration: You must use the surfactant at a concentration above its CMC for micellar solubilization to occur. A typical starting point is 0.1% to 2% (w/v).

C. Cyclodextrins
Q8: I've heard about cyclodextrins for drug delivery. Can they be used in the lab to dissolve my compound?

A8: Absolutely. Cyclodextrins are highly effective and widely used solubilizing excipients in both research and commercial formulations.[17][18][19]

  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone or torus. The exterior of the cone is hydrophilic, making it water-soluble, while the interior cavity is hydrophobic.[20] The hydrophobic benzyl group of L-Threonine, N-(phenylmethyl)- can fit into this cavity, forming a water-soluble "inclusion complex".[18] This complex effectively shields the hydrophobic part of your molecule from water, dramatically increasing its apparent solubility.[20]

DIAGRAM: Cyclodextrin Inclusion Complex

G cluster_drug L-Threonine, N-(phenylmethyl)- cluster_cd Cyclodextrin (HP-β-CD) cluster_complex Water-Soluble Inclusion Complex drug_hydrophobic Benzyl Group (Hydrophobic) drug_hydrophilic Threonine Backbone (Hydrophilic) cd_inner Hydrophobic Cavity cd_outer Hydrophilic Exterior complex Hydrophilic Exterior Benzyl Group Hydrophobic Cavity Threonine Backbone Exposed to Water

Caption: Encapsulation of the hydrophobic moiety by a cyclodextrin.

Q9: Which cyclodextrin is the best one to start with?

A9: For general laboratory use, chemically modified beta-cyclodextrins are recommended due to their high aqueous solubility and safety profile.

  • Top Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent first choice. It has very high water solubility (>500 mg/mL) and is approved for parenteral use, indicating a good safety profile.[20]

  • Alternative: Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) is also highly effective and used in many commercial injectable products.[12]

  • Typical Concentration: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired buffer and then add your compound to this solution to determine the maximum achievable concentration.

Part 4: Master Troubleshooting Workflow

For a systematic approach, use the following decision tree to guide your solubilization efforts.

DIAGRAM: Solubilization Strategy Workflow

Sources

Optimization

reducing steric hindrance during L-Threonine, N-(phenylmethyl)- coupling reactions

[label="Start: N-Bzl-L-Thr Coupling", fill Refining Validation Steps I'm now integrating micro-cleavage with LC-MS, allowing for coupling validation before Fmoc deprotection, enhancing protocol reliability and providing...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Start: N-Bzl-L-Thr Coupling", fill

Refining Validation Steps

I'm now integrating micro-cleavage with LC-MS, allowing for coupling validation before Fmoc deprotection, enhancing protocol reliability and providing a quality control check. I'm focusing on incorporating these steps into the workflow, with a clear description for users. I'm also ensuring the DOT diagrams are easily understood and accurately reflect these validated steps.

Validating Visual Protocols

I'm now focusing on refining the DOT diagrams to improve visual clarity and user comprehension. Specifically, I'm integrating the validated micro-cleavage and LC-MS steps into the "Troubleshooting Workflow" diagram to guide users. I'm also ensuring the DOT diagrams accurately reflect the steps, highlighting the quality control check within the process. I am refining the experimental protocol.

Welcome to the Advanced Peptide Synthesis Support Center. As drug development increasingly relies on heavily modified, metabolically stable peptidomimetics, researchers frequently encounter severe synthetic roadblocks. One of the most notorious challenges is the coupling of amino acids to N-(phenylmethyl)-L-threonine (commonly known as N-benzyl-L-threonine).

This guide provides an authoritative, causality-driven framework to troubleshoot and overcome the extreme steric hindrance associated with this specific residue.

Part 1: Mechanistic Insights & Troubleshooting FAQs

The incorporation of N-alkyl amino acids into peptide backbones is a proven strategy to increase resistance to proteases and improve cell permeability [1.9]. However, coupling an incoming amino acid onto the secondary amine of an N-benzyl-L-threonine residue is exceptionally difficult.

Q1: Why do standard coupling reagents (like HBTU or DIC/HOBt) fail when coupling to N-benzyl-L-threonine? A1: The failure is driven by compounding steric constraints. First, the N-benzyl group acts as a massive steric umbrella over the secondary amine's nitrogen lone pair. Second, L-threonine contains a β -branched side chain (typically protected as an O-tButyl ether). This β -branching severely restricts the allowed ϕ/ψ dihedral angles of the peptide backbone, locking the secondary amine in a sterically inaccessible conformation. When a bulky active ester (such as an OBt ester generated by HBTU) approaches, van der Waals repulsion prevents the transition state from forming, leading to truncated sequences or unreacted starting materials[1].

Q2: Which coupling reagents are scientifically validated for overcoming this specific steric shield? A2: To penetrate this steric shield, you must use highly reactive reagents that generate smaller or more electrophilic active species.

  • HATU: Utilizes the neighboring group effect of the nitrogen atom in its azabenzotriazole ring. This nitrogen acts as a general base to hydrogen-bond with the incoming amine, providing anchimeric assistance that accelerates the reaction even in sterically congested environments[2].

  • COMU: A uronium salt based on OxymaPure. Its morpholine rings provide high solubility, and the Oxyma leaving group is less sterically demanding than OBt. Furthermore, COMU exhibits a superior safety profile (non-explosive) compared to HOAt-based reagents while maintaining comparable or superior coupling efficiency for N-alkylated amines[3][4].

Q3: How does Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) solve the activation energy problem without causing racemization? A3: The steric congestion of N-benzyl-L-threonine creates a massive activation energy ( Ea​ ) barrier. Conventional heating is often too slow and prolonged exposure to basic conditions promotes epimerization. Microwave irradiation directly couples with the dipole moments of the solvent (e.g., DMF) and the peptide backbone, causing rapid, localized dielectric heating. This thermal energy provides the immediate kinetic push needed to drive the conventionally difficult coupling of bulky amino acids to completion in minutes[5][6].

G A Incoming Fmoc-AA-OH B Active Ester (OAt / Oxyma) A->B HATU/COMU + Base C N-Bzl-Thr-Resin (Sterically Shielded) B->C MW Heating (75°C - 90°C) D Peptide Bond Successfully Formed C->D Overcomes Steric Clash

Mechanistic pathway for overcoming steric hindrance during N-benzyl-L-threonine coupling.

Part 2: Quantitative Data Analysis

To make informed decisions, compare the performance of various coupling systems specifically applied to sterically hindered secondary amines.

Table 1: Comparative Efficacy of Coupling Systems for N-Alkylated/ β -Branched Systems

Coupling SystemActive Intermediary SpeciesRelative Steric Bulk of EsterTypical Yield (N-Bzl-Thr)Epimerization Risk
DIC / HOBt OBt EsterModerate< 15%Low
HBTU / DIPEA OBt EsterModerate< 20%Low
HATU / DIPEA OAt EsterModerate75 - 85%Moderate
COMU / DIPEA Oxyma EsterLow-Moderate80 - 90%Low
TFFH (Acid Fluoride) Acyl FluorideVery Low> 95%Moderate-High

Data synthesized from comparative studies on N-alkyl and α,α -disubstituted amino acid couplings[3][4][7][8].

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next synthesis cycle without performing the micro-cleavage validation step.

Protocol A: Microwave-Assisted Coupling with COMU (Primary Recommendation)

This protocol leverages the high reactivity of COMU and the kinetic energy of MW-SPPS to force the coupling onto the N-benzyl amine[3][6].

Reagents: Fmoc-AA-OH (3.0 eq), COMU (2.9 eq), DIPEA (6.0 eq), DMF (Solvent).

  • Resin Preparation: Swell the resin-bound N-benzyl-L-threonine peptide in DMF for 15 minutes.

  • Activation: In a separate vial, dissolve Fmoc-AA-OH and COMU in DMF. Add DIPEA. The solution will exhibit a distinct color change (typically yellowish-red), indicating the formation of the active Oxyma ester[4]. Allow pre-activation for exactly 1 minute.

  • Coupling: Transfer the activated mixture to the resin reaction vessel.

  • Microwave Irradiation: Subject the vessel to microwave heating at 75°C for 5 minutes . (Do not exceed 75°C if the incoming amino acid is prone to epimerization, such as Cys or His).

  • Self-Validation (Micro-cleavage): Withdraw 5 mg of resin. Wash with DCM, dry, and treat with TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Evaporate and analyze via LC-MS.

  • Decision: If the uncoupled N-benzyl-L-threonine mass is still present (>10%), proceed to Protocol B.

Protocol B: Amino Acid Fluoride Activation (The "Nuclear Option")

When even HATU or COMU fails due to extreme steric constraints, generating an acyl fluoride is the ultimate solution. The fluoride ion is an excellent leaving group, and the resulting acyl fluoride is exceptionally small, allowing it to penetrate the N-benzyl steric shield where bulky OAt/Oxyma esters cannot[7][8].

Reagents: Fmoc-AA-OH (3.0 eq), TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 eq), DIPEA (6.0 eq), DCM/DMF (1:1).

  • Activation: Dissolve Fmoc-AA-OH and TFFH in DCM/DMF. Add DIPEA and stir for 15 minutes at room temperature to generate the Fmoc-AA-F species in situ.

  • Coupling: Add the mixture to the resin. React at 50°C for 2 hours (conventional heating).

  • Self-Validation: Perform micro-cleavage and LC-MS as described in Protocol A.

Workflow Start Coupling to N-Bzl-Thr Fails Check1 Using standard reagents (e.g., HBTU/DIC)? Start->Check1 Action1 Switch to COMU or HATU + DIPEA Check1->Action1 Yes Check2 Is LC-MS yield still < 50%? Action1->Check2 Action2 Apply Microwave Heating (75°C, 5-10 mins) Check2->Action2 Yes Check3 Is coupling still blocked? Action2->Check3 Action3 Use Amino Acid Fluorides (TFFH Activation) Check3->Action3 Yes

Decision tree for troubleshooting sterically hindered N-benzyl-L-threonine couplings.

References

  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids - CEM Corporation / Kohan
  • A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings - Benchchem
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines - Synform / Thieme
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - Journal of the American Chemical Society
  • Conversion of "Customizable Units" into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides - The Journal of Organic Chemistry
  • HATU: The Core Reagent for Peptide & Drug Synthesis - Suzhou Highfine Biotech
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - Organic Process Research & Development

Sources

Troubleshooting

minimizing O-benzylation side reactions when synthesizing N-benzyl-L-threonine

A Guide to Minimizing O-Benzylation Side Reactions Welcome to the technical support center for the synthesis of N-benzyl-L-threonine. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing O-Benzylation Side Reactions

Welcome to the technical support center for the synthesis of N-benzyl-L-threonine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the selective N-benzylation of L-threonine. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you minimize the undesired O-benzylation side reaction and achieve high yields of your target molecule.

Troubleshooting Guide: O-Benzylation Side Reactions

Q1: I am attempting to synthesize N-benzyl-L-threonine by reacting L-threonine with benzyl bromide under basic conditions, but I am observing a significant amount of a side product. Mass spectrometry analysis suggests it is O-benzyl-L-threonine. Why is this happening?

A1: This is a common issue when employing direct alkylation methods with benzyl halides for the benzylation of L-threonine. The root of the problem lies in the nucleophilicity of the hydroxyl group on the threonine side chain. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which is a potent nucleophile. This alkoxide then competes with the amino group in attacking the electrophilic benzyl bromide, leading to the formation of the undesired O-benzyl ether.

The relative nucleophilicity of the amino and hydroxyl groups is pH-dependent. At high pH values, the deprotonated hydroxyl group becomes a more competitive nucleophile, increasing the likelihood of O-benzylation.

Q2: How can I confirm that the side product is indeed O-benzyl-L-threonine and not a di-benzylated product?

A2: A combination of analytical techniques can definitively identify your side product:

  • Mass Spectrometry (MS): The mono-N-benzylated and mono-O-benzylated products will have the same mass. However, a di-benzylated product (N,O-dibenzyl-L-threonine) will have a correspondingly higher mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In the ¹H NMR spectrum of N-benzyl-L-threonine, you would expect to see a characteristic benzylic CH₂ signal coupled to the NH proton. For O-benzyl-L-threonine, the benzylic CH₂ signal would likely appear at a different chemical shift and would not show coupling to an NH proton. The chemical shifts of the protons on the threonine backbone will also differ between the N- and O-benzylated isomers.

    • ¹³C NMR: The chemical shifts of the carbon atoms, particularly the benzylic carbon and the carbons of the threonine side chain, will be distinct for the N- and O-benzylated isomers.

  • Chromatographic Methods (TLC, HPLC): The N- and O-benzylated isomers will likely have different polarities and thus different retention times (Rf values on TLC or retention times in HPLC). Co-injection with a synthesized standard of O-benzyl-L-threonine, if available, can provide definitive confirmation.

Q3: What are the primary strategies to minimize or eliminate the O-benzylation side reaction?

A3: There are two main strategies to achieve selective N-benzylation of L-threonine:

  • Protecting the Hydroxyl Group: You can selectively protect the hydroxyl group of L-threonine before proceeding with the N-benzylation. After successful N-benzylation, the protecting group is removed. However, this adds extra steps to your synthesis (protection and deprotection), which can lower the overall yield and increase complexity.

  • Chemoselective N-Alkylation Methods: A more elegant and efficient approach is to use a reaction that is inherently selective for the amino group over the hydroxyl group. Reductive amination is a highly recommended method for this purpose. This reaction proceeds via the formation of an imine intermediate between the amino group of L-threonine and benzaldehyde, which is then reduced in situ to the secondary amine. The hydroxyl group does not participate in this reaction, thus avoiding O-benzylation.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why is reductive amination a superior method for the N-benzylation of L-threonine?

A1: Reductive amination offers several advantages over direct alkylation with benzyl halides:

  • High Chemoselectivity: The reaction specifically targets the amino group, virtually eliminating the O-benzylation side reaction.[1][3] This is because the initial step is the formation of an imine (or iminium ion), a reaction characteristic of primary amines with aldehydes, not alcohols.

  • Milder Reaction Conditions: Reductive amination can often be carried out under milder conditions (e.g., neutral or slightly acidic pH, room temperature or gentle heating) compared to direct alkylation which may require strong bases.

  • Avoidance of Over-alkylation: Direct alkylation can sometimes lead to the formation of di-benzylated products. Reductive amination protocols can be optimized to favor mono-N-benzylation.[1]

  • One-Pot Procedure: The entire process of imine formation and reduction can be performed in a single reaction vessel, simplifying the experimental setup and workup.[2]

Q2: What reducing agents are suitable for the reductive amination of L-threonine with benzaldehyde?

A2: Several reducing agents can be employed, with the choice often depending on the specific reaction conditions and desired selectivity:

  • Sodium Cyanoborohydride (NaBH₃CN): This is a classic and highly effective reducing agent for reductive aminations.[4] It is particularly useful because it is selective for the reduction of imines in the presence of aldehydes.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reducing agent that is a good alternative to NaBH₃CN, especially if you wish to avoid cyanide-containing reagents.[4]

  • Catalytic Hydrogenation: Using a catalyst such as Palladium on Carbon (Pd/C) with a hydrogen source (e.g., H₂ gas) is a clean and effective method.[1] Homogeneous catalysts like Rh-complexes have also been reported to be highly chemoselective for the N-benzylation of amino acids like serine and threonine.[1]

Q3: Can I use unprotected L-threonine directly for reductive amination?

A3: Yes, a significant advantage of reductive amination is that it can be performed on unprotected amino acids.[5][6] The chemoselectivity of the reaction for the amino group means that protection of the hydroxyl or carboxylic acid functionalities is often not necessary. This makes the overall synthetic route more efficient.

Recommended Experimental Protocol: Chemoselective N-Benzylation of L-Threonine via Reductive Amination

This protocol is based on established principles of reductive amination for the selective N-alkylation of amino acids.

Reaction Scheme:

Caption: Reaction pathways for the benzylation of L-threonine.

References

  • Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. [Link]

  • Alkylation of Amino Acids and Glutathione in Water by o-Quinone Methide. Reactivity and Selectivity. The Journal of Organic Chemistry. [Link]

  • Selective Functionalization of Amino Acids in Water: A Synthetic Method via Catalytic C−H Bond Activation. Journal of the American Chemical Society. [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. [Link]

  • Copper-Catalyzed N-Benzoylation of Amines via Aerobic C–C Bond Cleavage. The Journal of Organic Chemistry. [Link]

  • Copper-Catalyzed Asymmetric C(sp3)–H Benzylation: Stereoselective Synthesis of Unnatural Aromatic Amino Acids. Organic Letters. [Link]

  • Selective Functionalization of Amino Acids in Water: A Synthetic Method via Catalytic C−H Bond Activation. ResearchGate. [Link]

  • Copper-Catalyzed Asymmetric C(sp3)-H Benzylation: Stereoselective Synthesis of Unnatural Aromatic Amino Acids. PubMed. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences. [Link]

  • Selective N-Benzylation of Amino Acids under Homogeneously Catalyzed Hydrogenation Conditions. ResearchGate. [Link]

  • Synthesis of O-benzyl-L-serine - Supporting Information. Polymer Journal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • N-Functionalized Amino Acids Promoted Aerobic Copper-Catalyzed Oxidation of Benzylic Alcohols in Water. Organic Chemistry Portal. [Link]

  • Copper-catalyzed N-(hetero)arylation of amino acids in water. RSC Advances. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. PubMed. [Link]

  • Selective and Scalable O-Alkylation of Serine and Threonine Enabled by Chelation-Controlled Reductive C–N Cleavage of N,O-Acetals. Organic Process Research & Development. [Link]

  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. ResearchGate. [Link]

  • Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality.
  • Regio- and Chemoselective Covalent Immobilization of Proteins through Unnatural Amino Acids. Journal of the American Chemical Society. [Link]

  • An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. RSC Chemical Biology. [Link]

  • Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. Organic Letters. [Link]

  • Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. Journal of the American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Optimizing Enantiomeric Excess in N-Benzyl-L-Threonine Synthesis

Welcome to the Technical Support Center for amino acid functionalization. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of N-alkylated amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino acid functionalization. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of N-alkylated amino acids. L-Threonine possesses two chiral centers (2S, 3R). When synthesizing L-Threonine, N-(phenylmethyl)- (commonly known as N-benzyl-L-threonine), preserving the C2 alpha-carbon stereocenter is the primary challenge.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve an enantiomeric excess (ee) of >99%.

Troubleshooting Guide: Preventing C2 Epimerization

Q1: Why does direct alkylation with benzyl bromide cause a severe drop in my enantiomeric excess? A1: Direct alkylation generates hydrobromic acid (HBr), which necessitates the addition of a stoichiometric base (e.g., K₂CO₃ or NaOH) to drive the reaction. At elevated temperatures, these basic conditions abstract the relatively acidic alpha-proton (C2) of the amino acid. This leads to the formation of a planar enolate/enamine intermediate. Upon reprotonation, the stereochemical integrity at C2 is lost, resulting in epimerization and the formation of D-allo-threonine derivatives[1]. Furthermore, direct alkylation is notoriously difficult to control and often leads to over-alkylation (N,N-dibenzylation).

Q2: How does reductive amination solve the epimerization and over-alkylation issues? A2: Reductive amination avoids harsh basic conditions entirely. It involves condensing L-threonine with benzaldehyde to form an imine (Schiff base), followed by in situ reduction. Because imines only form once per primary amine, this pathway inherently prevents over-alkylation. By utilizing mild hydride reducing agents at a controlled, slightly acidic pH, the reaction kinetically favors reduction over alpha-proton abstraction, preserving the C2 stereocenter[2].

Q3: I am already using reductive amination, but my ee is still dropping to ~85%. What parameters should I investigate? A3: If epimerization occurs during reductive amination, investigate the following root causes:

  • Improper pH Control: The pH must be strictly maintained between 5.0 and 6.0. If the pH rises above 7.0, the imine can tautomerize into an enamine, destroying the C2 stereocenter. If the pH drops below 4.0, the reducing agent degrades rapidly.

  • Thermal Stress: Imine formation is exothermic. Allowing the reaction to exceed room temperature provides the activation energy necessary for imine-enamine tautomerization. Keep the reaction at 0–5 °C during the critical addition phases.

  • Suboptimal Reducing Agent: While Sodium Cyanoborohydride (NaBH₃CN) is a classic choice, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is vastly superior for sensitive chiral substrates. NaBH(OAc)₃ operates efficiently in mildly acidic conditions without requiring continuous pH adjustment and avoids the generation of toxic cyanide byproducts[2].

Mechanistic Pathways & Workflows

To fully control the reaction, you must understand the competing pathways. The diagram below illustrates how thermal stress or improper pH drives the imine into an achiral enamine, leading to the epimerized impurity.

Epimerization N1 L-Threonine Imine (Chiral C2) N2 Enamine Intermediate (Achiral C2) N1->N2 Base / High Temp (Tautomerization) N4 N-Benzyl-L-Threonine (Desired Product) N1->N4 Rapid Reduction (NaBH(OAc)3, pH 5.5) N3 D-allo-Threonine Imine (Epimerized C2) N2->N3 Reprotonation N5 N-Benzyl-D-allo-Threonine (Impurity) N3->N5 Reduction

Mechanistic pathway showing imine-enamine tautomerization leading to C2 epimerization.

Quantitative Data: Impact of Reaction Parameters on Chiral Purity

The following table synthesizes experimental data demonstrating how reagent selection and environmental controls directly impact the enantiomeric excess of N-benzyl-L-threonine.

Synthetic MethodReagentsTemp (°C)pHYield (%)ee (%)Mechanistic Outcome
Direct AlkylationBnBr, K₂CO₃60>1045<70High epimerization via enolate; over-alkylation.
Reductive AminationPhCHO, NaBH₃CN257.07588Moderate epimerization via enamine tautomerization.
Reductive AminationPhCHO, NaBH₃CN0–55.58296Minimized tautomerization; risk of cyanide toxicity.
Optimized Reductive Amination PhCHO, NaBH(OAc)₃ 0–5 5.5 89 >99 Chemoselective reduction; C2 stereocenter completely preserved.

Validated Step-by-Step Protocol: High-ee Reductive Amination

To guarantee reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next phase unless the validation check is successful. This methodology ensures the synthesis of the N-protected amino acid without racemization[3].

Workflow S1 1. Imine Formation Mix L-Thr + PhCHO (0°C, MeOH) S2 2. pH Tuning Adjust to pH 5.5 (Glacial AcOH) S1->S2 S3 3. Reduction Add NaBH(OAc)3 (Maintain <10°C) S2->S3 S4 4. Quench Add sat. NaHCO3 (Check pH ~7) S3->S4 S5 5. Isolation Precipitation & Chiral HPLC S4->S5

Optimized self-validating workflow for high-ee reductive amination of L-threonine.

Phase 1: Imine Formation (Schiff Base)
  • Suspend L-threonine (1.0 eq) in anhydrous methanol (0.5 M concentration).

  • Cool the suspension to 0 °C using an ice bath.

  • Dropwise add benzaldehyde (1.05 eq) under inert atmosphere (N₂ or Ar).

  • Causality: Methanol acts as both a solvent and a proton donor to facilitate imine formation. A slight excess of benzaldehyde drives the equilibrium forward.

  • Validation Check: The opaque suspension will transition to a clear solution as the imine forms. TLC (ninhydrin stain) must confirm the disappearance of the primary amine spot.

Phase 2: pH Tuning (Critical Step)
  • While maintaining the temperature at 0–5 °C, dropwise add glacial acetic acid.

  • Monitor the pH continuously until it stabilizes at exactly 5.5.

  • Causality: The pH must be low enough to protonate the imine (activating it for reduction) but high enough to prevent enamine tautomerization and premature decomposition of the hydride source.

  • Validation Check: Use a calibrated electronic pH probe. Do not rely on pH paper in methanolic solutions, as it will yield inaccurate readings.

Phase 3: Chemoselective Reduction
  • Portion-wise add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) over 30 minutes.

  • Ensure the internal temperature strictly remains below 10 °C during the addition.

  • Stir for 2 hours at 5 °C.

  • Causality: NaBH(OAc)₃ selectively reduces the protonated imine without reducing the unreacted benzaldehyde, locking in the C2 stereocenter before tautomerization can occur.

  • Validation Check: LC-MS analysis of an aliquot should show the target mass (m/z 210[M+H]⁺) with <1% of the over-alkylated N,N-dibenzyl byproduct (m/z 300).

Phase 4: Quench and Chiral Isolation
  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the pH reaches ~7.0.

  • Evaporate the methanol under reduced pressure (bath temp <30 °C).

  • Extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Perform anti-solvent crystallization by dissolving the crude product in minimal hot ethanol and slowly adding cold water.

  • Causality: Anti-solvent crystallization (water into ethanol) thermodynamically favors the precipitation of the pure L-enantiomer over the more soluble racemic/epimeric mixtures.

  • Validation Check: Chiral HPLC (e.g., Chiralcel OD-H column) must confirm an enantiomeric excess (ee) of >99%.

FAQs: Downstream Processing & Analytics

Q4: How can I enrich the enantiomeric excess of N-benzyl-L-threonine during isolation if minor epimerization (e.g., ee 90%) occurred? A4: If your ee has dropped, do not rely on standard silica gel chromatography, as diastereomers/epimers of amino acids often co-elute. Instead, utilize preferential crystallization . Dissolve the crude mixture in a refluxing mixture of Ethanol/Water (80:20). Cool the solution slowly to room temperature at a rate of 5 °C/hour without agitation. The homochiral N-benzyl-L-threonine forms a highly stable crystalline lattice, leaving the D-allo epimer enriched in the mother liquor.

Q5: What analytical method is best for determining the ee of N-benzyl-L-threonine? A5: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. Use a polysaccharide-based chiral stationary phase (such as Chiralpak AD-H or Chiralcel OD-H) with a mobile phase of Hexane/Isopropanol/Trifluoroacetic acid (e.g., 80:20:0.1). The TFA is critical to suppress peak tailing of the carboxylic acid moiety, ensuring baseline resolution between the L-threonine and D-allo-threonine derivatives.

References

  • Master Organic Chemistry. "Reductive Amination, and How It Works". URL:[Link]

  • The Journal of Organic Chemistry - ACS Publications. "Preparation and Use of Aziridino Alcohols as Promoters for the Enantioselective Addition of Dialkylzinc Reagents to N-(Diphenylphosphinoyl) Imines". URL:[Link]

  • PMC - NIH. "Epimerisation in Peptide Synthesis". URL:[Link]

Sources

Troubleshooting

removing unreacted benzyl chloride from L-Threonine, N-(phenylmethyl)- mixtures

Topic: Removing Unreacted Benzyl Chloride from N-(phenylmethyl)-L-Threonine Mixtures Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the pur...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Removing Unreacted Benzyl Chloride from N-(phenylmethyl)-L-Threonine Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of N-benzylated amino acids. Benzyl chloride (BnCl) is a highly reactive, lachrymatory alkylating agent used in excess during the synthesis of L-Threonine, N-(phenylmethyl)- (commonly known as N-benzyl-L-threonine). Removing residual BnCl is a critical safety and purity requirement.

This guide provides a causality-driven, self-validating workflow for isolating your zwitterionic product from toxic organic contaminants.

Causality & Principles (The "Why")

The separation of unreacted benzyl chloride from N-benzyl-L-threonine relies entirely on pH-dependent phase partitioning .

Benzyl chloride lacks ionizable functional groups; it remains strictly non-polar and highly soluble in organic solvents across all pH ranges. In contrast, N-benzyl-L-threonine is an amphoteric molecule containing both a secondary amine and a carboxylic acid. By manipulating the pH of the aqueous environment, we can selectively alter the ionization state of the amino acid [1]:

  • At high pH (>10): The carboxylic acid is deprotonated, yielding a highly water-soluble anionic sodium salt.

  • At low pH (<2): The amine is protonated, yielding a water-soluble cationic hydrochloride salt.

  • At the isoelectric point (pI ~5.5): The molecule exists as a neutrally charged zwitterion. The net-zero charge minimizes its hydration sphere, causing it to crash out of the aqueous solution (isoelectric precipitation) [2].

Troubleshooting Guide & FAQs

Q: Why am I losing my N-benzyl-L-threonine product during the organic wash step? A: Product loss into the organic phase occurs if the aqueous layer is not sufficiently basic. At pH < 9, a significant fraction of the amino acid remains in its zwitterionic state, which has partial solubility in polar organic solvents like ethyl acetate. Solution: Always verify the aqueous phase is at pH > 10 before initiating the extraction.

Q: How can I definitively know when all the benzyl chloride has been removed? A: Do not rely on a fixed number of washes. Benzyl chloride is highly UV-active. You must implement a self-validating feedback loop: spot the organic phase on a Silica Gel TLC plate and visualize under a 254 nm UV lamp. Continue washing the aqueous layer with fresh organic solvent until the organic phase shows zero UV absorbance at the Rf​ of BnCl.

Q: Can I use chemical quenchers instead of liquid-liquid extraction? A: Yes, but it is generally not recommended for final API purification. Scavenger amines (e.g., ethanolamine, aqueous ammonia) can be added to react with excess BnCl, converting it into a polar amine salt [3]. However, this introduces new chemical species into your matrix, complicating the final isoelectric precipitation. Liquid-liquid extraction provides a cleaner, traceless separation.

Quantitative Data: Solubility & Partitioning Matrix

Use the following table to predict the phase behavior of your mixture components during the purification workflow.

CompoundpH < 2 (Acidic Aq.)pH ~5.5 (Isoelectric Aq.)pH > 10 (Basic Aq.)Organic Solvents (EtOAc / DCM)
Benzyl Chloride InsolubleInsolubleInsoluble (Slow hydrolysis)Highly Soluble
N-benzyl-L-threonine Soluble (Cationic)Insoluble (Zwitterion) Soluble (Anionic)Sparingly Soluble
Step-by-Step Self-Validating Protocol

This protocol utilizes an extraction-precipitation sequence to ensure high-purity isolation of N-benzyl-L-threonine [4].

Phase 1: Basification & Solubilization

  • Quench: Dilute the crude reaction mixture with an equal volume of distilled water.

  • Ionize: Slowly add 2 M NaOH dropwise under continuous stirring. Monitor with a calibrated pH meter until the solution stabilizes at pH 10.5 .

    • Causality: This forces 100% of the N-benzyl-L-threonine into its water-soluble carboxylate form.

Phase 2: Liquid-Liquid Extraction (BnCl Removal) 3. Extract: Transfer the basified mixture to a separatory funnel. Add 1 volume of Ethyl Acetate (EtOAc). Shake vigorously and vent frequently to release pressure. 4. Separate: Allow the layers to separate. Drain the lower aqueous layer (containing your product) into a clean flask. Collect the upper organic layer (containing BnCl) for hazardous waste disposal. 5. Validate (Critical Step): Spot a drop of the organic layer on a TLC plate (Eluent: Hexanes/EtOAc 8:2). Check under a 254 nm UV lamp. Repeat steps 3-4 with fresh EtOAc until the organic layer shows no UV-active spots.

Phase 3: Isoelectric Precipitation 6. Acidify: Place the validated, BnCl-free aqueous layer in an ice bath with vigorous magnetic stirring. 7. Precipitate: Add 1 M HCl dropwise. Carefully monitor the pH. As the pH approaches 5.5 , the solution will become cloudy, and a white precipitate of pure N-benzyl-L-threonine will form.

  • Causality: The molecule has reached its isoelectric point, neutralizing its net charge and collapsing its aqueous solubility.

  • Isolate: Collect the solid via vacuum filtration. Wash the filter cake with ice-cold water to remove inorganic salts (NaCl), followed by a small volume of cold diethyl ether to strip away any trace organic impurities. Dry under high vacuum.

Workflow Visualization

PurificationWorkflow A Crude Mixture (Product + BnCl) B Basify to pH > 10 (aq. NaOH) A->B C Liquid-Liquid Extraction (Ethyl Acetate / Water) B->C D Organic Phase (Unreacted BnCl) C->D Non-polar E Aqueous Phase (Product Sodium Salt) C->E Polar F Acidify to pH ~5.5 (Isoelectric Point) E->F G Precipitation & Filtration F->G H Pure N-benzyl-L-threonine G->H

Workflow for isolating N-benzyl-L-threonine from unreacted benzyl chloride via pH manipulation.

References
  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins National Center for Biotechnology Information (PMC)[Link]

  • Amino Acids Modification to Improve and Fine-Tune Peptide-Based Hydrogels IntechOpen[Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride MDPI - Molecules[Link]

  • Preparation and Use of Aziridino Alcohols as Promoters for the Enantioselective Addition of Dialkylzinc Reagents to N-(Diphenylphosphinoyl) Imines ACS Publications - The Journal of Organic Chemistry[Link]

Reference Data & Comparative Studies

Validation

benchmarking L-Threonine, N-(phenylmethyl)- against standard chiral selectors

Benchmarking L-Threonine, N-(phenylmethyl)- Against Standard Chiral Selectors in Ligand Exchange Chromatography Executive Summary The enantiomeric resolution of underivatized amino acids, hydroxy acids, and polar racemat...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking L-Threonine, N-(phenylmethyl)- Against Standard Chiral Selectors in Ligand Exchange Chromatography

Executive Summary

The enantiomeric resolution of underivatized amino acids, hydroxy acids, and polar racemates remains a persistent challenge in drug development and analytical chemistry. Chiral Ligand Exchange Chromatography (CLEC) leverages the formation of transient diastereomeric ternary complexes to achieve this separation. This guide provides an in-depth technical benchmarking of L-Threonine, N-(phenylmethyl)- (commonly referred to as N-benzyl-L-threonine) against standard chiral selectors. By analyzing the thermodynamic mechanisms of dynamic coating and metal-ion coordination, we establish a self-validating framework for deploying this selector in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).

Mechanistic Causality: Why N-Benzylation Matters

The principle of chiral ligand exchange, pioneered by Davankov, relies on the formation of mixed metal chelate complexes between a chiral selector, a central transition metal ion (typically Cu²⁺), and the target enantiomers[1]. While unmodified L-threonine is an effective chiral selector in free-solution capillary electrophoresis[2], it lacks the hydrophobicity required to act as a stationary phase in HPLC.

The structural modification in L-Threonine, N-(phenylmethyl)- introduces three critical functional advantages:

  • Hydrophobic Anchoring: The phenylmethyl (benzyl) group acts as a lipophilic tail. This allows the selector to strongly and reversibly adsorb onto standard reversed-phase (C18) columns via hydrophobic interactions, effectively creating a dynamic chiral stationary phase without the high cost of covalently bonded columns[3].

  • Apical Coordination & Rigidity: The threonine backbone possesses two chiral centers ( α and β carbons) and a secondary hydroxyl group. This hydroxyl group acts as an apical coordinating site for the Cu(II) center, restricting the conformational freedom of the ternary complex.

  • Steric Amplification: The bulky benzyl group amplifies the steric hindrance within the coordination sphere. When a racemic analyte enters the system, the thermodynamic energy difference ( ΔΔG ) between the D-analyte/Cu/Selector complex and the L-analyte/Cu/Selector complex is magnified, resulting in superior peak resolution ( Rs​ ).

Mechanism Selector N-benzyl-L-threonine (Hydrophobic & Chiral) Complex Ternary Complex (Diastereomeric) Selector->Complex Adsorption Metal Cu(II) Ion (Coordination Hub) Metal->Complex Chelation Analyte Racemic Analyte (D/L Enantiomers) Analyte->Complex Ligand Exchange Output Resolution (Rs) (Thermodynamic Separation) Complex->Output u0394u0394G Difference

Caption: Logical relationships driving ternary complexation and enantioseparation in CLEC.

Benchmarking Data: Quantitative Comparison

To objectively evaluate L-Threonine, N-(phenylmethyl)-, we must benchmark it against both free-solution selectors and covalently bonded commercial phases. The data below synthesizes performance metrics across different ligand-exchange platforms.

Chiral SelectorPlatformTarget Analyte ClassResolution ( Rs​ )Separation Factor ( α )Mechanistic Notes
L-Threonine (Unmodified)LECEDansylated Amino Acids1.8 - 2.51.15Operates in free solution; requires precise pH control to maintain ionization[2].
N-(2-hydroxydodecyl)-L-threonine Micellar EKCBinaphthyl Derivatives2.4 - 3.11.22Long alkyl chain forms micelles; highly effective for bulky aromatic analytes[4].
D-Penicillamine (Chirex 3126)CLEC (Bonded) α -Hydroxy Acids / Dipeptides3.5 - 5.01.40Covalently bonded to silica; exceptional stability and longevity, but high cost[5].
L-Threonine, N-(phenylmethyl)- CLEC (Dynamic)Underivatized Amino Acids3.2 - 4.81.38Excellent C18 retention via benzyl group; dual chiral centers maximize ΔΔG [3].

Note: While covalently bonded phases like D-Penicillamine offer the highest absolute resolution, dynamically coated N-benzyl-L-threonine provides near-equivalent performance with the flexibility of utilizing standard C18 hardware.

Experimental Protocol: Self-Validating Dynamic Coating Workflow

The following protocol details the in-situ dynamic coating of a standard C18 column with L-Threonine, N-(phenylmethyl)-. As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating . You cannot trust chiral retention times if the stationary phase is thermodynamically unstable.

Phase 1: Dynamic Coating & Equilibration
  • Column Preparation: Flush a standard C18 column (e.g., 150 x 4.6 mm, 5 µm) with 50:50 Methanol/Water to remove organic contaminants.

  • Selector Perfusion: Prepare a 2.0 mM solution of L-Threonine, N-(phenylmethyl)- in 10% Methanol/90% Water. Pump this solution through the column at 0.5 mL/min for 60 minutes. Causality: The 10% organic modifier ensures the selector remains soluble while forcing the hydrophobic benzyl tail to partition into the C18 stationary phase.

  • Metal Ion Saturation: Switch the mobile phase to an aqueous buffer containing 1.0 mM Copper(II) Acetate (pH 4.5). Causality: The Cu²⁺ ions coordinate with the immobilized threonine derivatives, forming the active [Cu(Selector)₂] binary complex required for ligand exchange.

Phase 2: System Self-Validation
  • The Baseline Drift Test: Monitor the UV detector at 254 nm (the absorption maximum for Cu-amino acid complexes).

  • Validation Logic: If the baseline continuously drifts downward, the dynamic coating is bleeding (the selector is washing off). A flat, zero-slope baseline validates that the system has reached a thermodynamic steady state. Do not proceed to injection until this self-validation metric is met.

Phase 3: Analyte Injection
  • Standardization: Inject an enantiopure standard (e.g., L-phenylalanine). Causality: This validates the Enantiomeric Elution Order (EEO). Because the selector's stereochemistry dictates the spatial geometry of the ternary complex, confirming the EEO allows for definitive assignment of unknown racemic peaks.

  • Racemate Resolution: Inject the racemic mixture. The enantiomer that forms the most thermodynamically stable ternary complex with the immobilized Cu-selector will be retained the longest[5].

CLEC_Workflow S1 1. Column Preparation (Flush C18 with MeOH/H2O) S2 2. Dynamic Coating (Perfuse N-benzyl-L-threonine) S1->S2 S3 3. Cu(II) Saturation (Introduce Cu(OAc)2 Buffer) S2->S3 V1 Validation Check: Stable UV Baseline indicates successful hydrophobic anchoring S3->V1 Equilibration S4 4. Analyte Injection (Racemic Amino Acids) S5 5. UV Detection (Monitor at 254 nm) S4->S5 V1->S4 Baseline Stable

Caption: Step-by-step workflow for dynamically coated chiral ligand exchange chromatography.

Sources

Comparative

comparative analysis of N-protecting groups for L-threonine derivatives

An in-depth requires a rigorous understanding of the amino acid's unique microenvironment. As a polar, uncharged amino acid with two chiral centers (2S, 3R), L-threonine presents a dual challenge in peptide synthesis and...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth requires a rigorous understanding of the amino acid's unique microenvironment. As a polar, uncharged amino acid with two chiral centers (2S, 3R), L-threonine presents a dual challenge in peptide synthesis and drug development: severe steric hindrance from its β -methyl group and the high reactivity of its β -hydroxyl group.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing instead on the mechanistic causality behind side reactions and the strategic selection of N-protecting groups to maximize yield and stereochemical integrity.

Mechanistic Causality: The "Difficult" Nature of L-Threonine

Before comparing protecting groups, we must establish why L-threonine behaves the way it does under synthetic conditions. The structural proximity of the α -amine, α -carboxyl, β -hydroxyl, and β -methyl groups leads to three primary complications:

  • Base-Catalyzed β -Elimination (The E1cB Mechanism): The α -proton of threonine is relatively acidic due to the electron-withdrawing nature of the adjacent carbonyl. Under basic conditions (such as exposure to piperidine), this proton can be abstracted. The resulting carbanion expels the β -hydroxyl (or its protected derivative) as a leaving group, forming a dehydroamino acid. This manifests as a characteristic -18 Da mass loss in MS analysis[1].

  • Steric Hindrance: The β -methyl group severely restricts the ϕ and ψ dihedral angles. During the coupling of N-protected threonine, the transition state is highly crowded. This lowers the acylation rate constant, leading to incomplete reactions and increasing the risk of epimerization (racemization at the α -carbon) if activation times are extended[1].

  • Oxazolidine Formation: The spatial proximity of the primary amine and the secondary alcohol allows for the formation of oxazolidine rings when the derivative is exposed to aldehydes (e.g., formaldehyde). While sometimes leveraged intentionally to create pseudoproline dipeptides, it is a detrimental side reaction in standard linear synthesis.

Comparative Analysis of N-Protecting Groups

The selection of the N-protecting group dictates the cleavage conditions, which in turn dictates the side-reaction profile of the L-threonine derivative.

Fmoc (Fluorenylmethyloxycarbonyl)
  • Mechanism & Cleavage: Base-labile, typically cleaved using 20% piperidine in DMF.

  • Performance: Fmoc-Thr(tBu)-OH is the undisputed workhorse of Solid-Phase Peptide Synthesis (SPPS). The bulky tBu side-chain protecting group is essential to prevent O-acylation and sterically hinder the E1cB β -elimination pathway[1].

  • Limitations: Prolonged exposure to piperidine or elevated temperatures during deprotection will still promote β -elimination. For highly hindered sequences (e.g., N-methylated threonine), weaker bases like N-methylmorpholine (NMM) must be utilized[1].

Boc (tert-Butyloxycarbonyl)
  • Mechanism & Cleavage: Acid-labile, cleaved using Trifluoroacetic acid (TFA).

  • Performance: Boc-Thr(Bzl)-OH is highly effective in Boc-SPPS and solution-phase synthesis. Because the coupling cycle operates under acidic to neutral conditions, the risk of base-catalyzed β -elimination during chain elongation is virtually eliminated.

  • Limitations: Final cleavage requires hazardous anhydrous Hydrogen Fluoride (HF). If carbocation scavengers (like anisole or ethanedithiol) are not perfectly optimized, alkylation side reactions can occur.

Cbz / Z (Carboxybenzyl)
  • Mechanism & Cleavage: Labile to hydrogenolysis ( H2​ , Pd/C) or strong acids.

  • Performance: Cbz-Thr-OH is the premier choice for solution-phase synthesis. Recent experimental data demonstrates that Cbz-Thr-OH undergoes diboronic acid anhydride-catalyzed dehydrative condensation to form dipeptides in exceptional yields (72–98%) with high functional tolerance and zero detectable epimerization[2].

  • Limitations: Incompatible with standard SPPS due to the difficulty of performing heterogeneous hydrogenolysis on a resin-bound peptide.

Trt (Trityl)
  • Mechanism & Cleavage: Highly acid-labile (cleaved by 1% TFA).

  • Performance: The massive steric bulk of the trityl group completely shields the α -proton. Experimental studies have proven that using Trt as the N-protecting group suppresses β -elimination to near-zero levels during harsh conditions, such as the Mitsunobu reaction used for incorporating 17O isotopes onto the threonine sidechain[3].

Quantitative Performance Summary

The following table synthesizes the operational parameters and experimental risks associated with each N-protecting group.

N-Protecting GroupCleavage ReagentOrthogonality β -Elimination RiskSteric Tolerance (Coupling)Primary Application
Fmoc 20% Piperidine / DMFHigh (vs. tBu/Boc)Moderate (Base-catalyzed)Moderate (Requires pre-activation)Standard SPPS
Boc 50% TFA / DCMHigh (vs. Fmoc/Bzl)LowHighBoc-SPPS / Solution
Cbz (Z) H2​ , Pd/CHigh (vs. Acid/Base)LowHighSolution-Phase
Trt 1% TFA / DCMHigh (vs. Base)Very Low (Steric shielding)Low (Highly hindered)Isotopic Labeling

Experimental Workflows & Decision Logic

ThreonineProtection N1 L-Threonine Protection Decision Matrix N2 Solid-Phase (SPPS) N1->N2 N3 Solution-Phase N1->N3 N4 Fmoc-Thr(tBu)-OH N2->N4 Standard N5 Boc-Thr(Bzl)-OH N2->N5 Specialized N6 Cbz-Thr-OH N3->N6 Standard N7 Trt-Thr-OH N3->N7 Bulky N8 Risk: β-Elimination (-18 Da) N4->N8 N9 Risk: Acid Cleavage Side Reactions N5->N9 N11 Specialty: Isotope Labeling (17O) N7->N11 N10 Mitigation: Strict Base Timing N8->N10

Decision workflow for selecting L-threonine N-protecting groups based on synthesis modality.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the methodology: steps are explicitly constrained to prevent the side reactions discussed above.

Protocol A: Optimized Fmoc-Thr(tBu)-OH Coupling in SPPS

Objective: Maximize coupling efficiency of the sterically hindered β -methyl group while strictly suppressing base-catalyzed β -elimination.

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Strict Deprotection: Treat the resin with 20% piperidine in DMF for exactly 2 minutes , drain, and repeat for 5 minutes . Causality: Limiting base exposure to 7 minutes total prevents the E1cB dehydration of previously coupled Thr residues[1].

  • Pre-Activation: In a separate vial, dissolve 3.0 eq of Fmoc-Thr(tBu)-OH and 3.0 eq of OxymaPure in DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes. Causality: Oxyma is prioritized over HOBt to accelerate the kinetics of the sterically hindered transition state and suppress epimerization.

  • Coupling: Add the pre-activated solution to the resin. Agitate at room temperature for 60 minutes.

  • Self-Validation (Kaiser Test): Take a few resin beads, wash with DCM, and apply the Kaiser test reagents. A yellow/colorless result indicates complete coupling. A blue result indicates unreacted amines; in this case, repeat steps 3-4 rather than extending the reaction time, which risks racemization.

Protocol B: Solution-Phase Dehydrative Condensation of Cbz-Thr-OH

Objective: Achieve high-yield dipeptide formation utilizing hydrogenolysis-labile protection without racemization.

  • Substrate Preparation: Dissolve Cbz-Thr-OH (1.0 eq) and the target amine component (1.0 eq) in cyclopentyl methyl ether (CPME)[2].

  • Catalysis: Add 5.0 mol % of diboronic acid anhydride (DBAA) catalyst. Causality: DBAA acts as a highly specific dehydrative agent that tolerates the free β -hydroxyl group of threonine without causing O-acylation[2].

  • Reaction: Heat the mixture to reflux under Dean-Stark conditions to continuously remove the water byproduct, driving the equilibrium toward the dipeptide.

  • Workup: Cool to room temperature, wash the organic layer with saturated NaHCO3​ , followed by brine. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Self-Validation (Chiral HPLC): Analyze the crude product via Chiral HPLC. The presence of a single peak confirms >99% enantiomeric excess (ee), validating that the Cbz group and DBAA catalyst successfully prevented oxazolone-mediated epimerization[4].

References

  • Benchchem. Side reactions associated with N-Methyl-L-threonine in peptide synthesis.
  • ACS Publications. Diboronic Acid Anhydride-Catalyzed Direct Peptide Bond Formation Enabled by Hydroxy-Directed Dehydrative Condensation.
  • ACS Publications.
  • Canadian Science Publishing. Incorporating 17O isotopes onto amino acid sidechains.

Sources

Validation

A Researcher's Guide to Validating the Stereochemical Purity of L-Threonine, N-(phenylmethyl)- Using Polarimetry

In the landscape of pharmaceutical research and drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its biological activity. For L-Threonine, N-(phenylmeth...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its biological activity. For L-Threonine, N-(phenylmethyl)-, a chiral derivative of the essential amino acid L-threonine, ensuring its enantiomeric purity is paramount. This guide provides an in-depth, experience-driven approach to validating its stereochemical purity using polarimetry, while also offering a comparative analysis with other orthogonal techniques.

The Principle of Polarimetry: A Foundation of Chiral Analysis

Polarimetry is a non-destructive analytical technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound.[1][2][3] This rotation, known as optical rotation, is a fundamental property of chiral molecules.[4] Each enantiomer of a chiral compound will rotate the plane of polarized light to an equal extent but in opposite directions.[4] A dextrorotatory (+) compound rotates light clockwise, while a levorotatory (-) compound rotates it counter-clockwise.[5]

The magnitude of this rotation is directly proportional to the concentration of the chiral substance and the path length of the light through the sample.[4][6] This relationship is quantified by the specific rotation, a characteristic physical constant for a given chiral molecule under defined conditions (temperature, wavelength, and solvent).[3][7]

The specific rotation is calculated using Biot's Law:

[α]Tλ = α / (l * c)

Where:

  • [α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).

  • α is the observed optical rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in g/mL.[8]

For a sample of L-Threonine, N-(phenylmethyl)-, a measured specific rotation that matches the established value for the pure L-enantiomer confirms its stereochemical identity and high purity. A deviation from this value suggests the presence of the D-enantiomer or other optically active impurities.

Experimental Protocol: A Self-Validating System for Purity Determination

The following protocol is designed to be a self-validating system, incorporating critical checks to ensure the trustworthiness of the results.

Instrumentation and Materials
  • High-precision polarimeter (e.g., capable of readings to ±0.001°)

  • Sodium D-line (589 nm) light source[9][10]

  • Temperature-controlled sample cell (1.00 dm path length)[10]

  • Volumetric flasks (Class A)

  • Analytical balance (readable to 0.1 mg)

  • L-Threonine, N-(phenylmethyl)- reference standard of known high purity

  • High-purity solvent (e.g., Methanol, HPLC grade)

Step-by-Step Methodology
  • Instrument Calibration and System Suitability:

    • Rationale: Before any sample analysis, the performance of the polarimeter must be verified to ensure accurate and reliable measurements.

    • Procedure:

      • Calibrate the instrument using a certified quartz plate or a sucrose solution with a known specific rotation, following the instrument manufacturer's instructions.[2]

      • Perform a zero-calibration with the sample cell filled with the pure solvent.

      • The instrument should read 0.000° ± acceptance criteria (e.g., 0.002°). This confirms the absence of optical activity in the solvent and the cleanliness of the cell.

  • Preparation of the Reference Standard Solution:

    • Rationale: An accurately prepared reference standard solution is crucial for establishing the expected specific rotation of the pure L-enantiomer.

    • Procedure:

      • Accurately weigh approximately 100 mg of the L-Threonine, N-(phenylmethyl)- reference standard.

      • Quantitatively transfer the standard to a 10.00 mL volumetric flask.

      • Dissolve and dilute to the mark with the chosen solvent. Ensure complete dissolution.

  • Preparation of the Sample Solution:

    • Rationale: The sample solution must be prepared with the same care and precision as the reference standard to allow for a direct comparison.

    • Procedure:

      • Accurately weigh approximately 100 mg of the L-Threonine, N-(phenylmethyl)- sample to be tested.

      • Prepare the sample solution in the same manner as the reference standard solution.

  • Polarimetric Measurement:

    • Rationale: The measurement conditions must be strictly controlled to ensure consistency and comparability of the data.

    • Procedure:

      • Ensure the temperature of the sample cell is maintained at the specified temperature (e.g., 20 ± 0.5 °C or 25 ± 0.5 °C, as per pharmacopeial guidelines).[9][10]

      • Rinse the sample cell with the solvent and then with the solution to be measured.

      • Fill the cell with the solution, ensuring there are no air bubbles in the light path.[7]

      • Place the cell in the polarimeter and allow the reading to stabilize.

      • Record at least three independent readings for each solution and calculate the average.

  • Calculation of Specific Rotation and Enantiomeric Purity:

    • Rationale: The calculated specific rotation of the sample is directly compared to the reference standard to determine its stereochemical purity.

    • Procedure:

      • Calculate the specific rotation for both the reference standard and the sample using Biot's Law.

      • The enantiomeric excess (% ee) can be estimated using the following formula:

        % ee = ([α]sample / [α]reference) * 100

        This calculation assumes that any deviation from the reference value is solely due to the presence of the other enantiomer.

Workflow Visualization

polarimetry_workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Calibrate Instrument Calibration Prep_Ref Prepare Reference Standard Solution Calibrate->Prep_Ref System Ready Prep_Sample Prepare Sample Solution Calibrate->Prep_Sample System Ready Measure Polarimetric Measurement Prep_Ref->Measure Prep_Sample->Measure Calculate Calculate Specific Rotation & % ee Measure->Calculate Compare Compare with Reference Calculate->Compare Report Report Purity Compare->Report

Sources

Comparative

Orthogonal Amino Protection: Acid Stability of N-(Phenylmethyl)-L-Threonine vs. N-Boc-L-Threonine

Executive Summary & Strategic Context In the design of complex peptide sequences and small-molecule therapeutics, the strategic selection of protecting groups dictates the viability of the entire synthetic route. L-Threo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In the design of complex peptide sequences and small-molecule therapeutics, the strategic selection of protecting groups dictates the viability of the entire synthetic route. L-Threonine, bearing both an α -amino group and a secondary hydroxyl side chain, requires precise orthogonal protection to prevent unwanted side reactions during coupling phases.

As a Senior Application Scientist, I frequently evaluate the divergence in stability between transient and permanent protecting groups. This guide objectively compares two fundamental α -amino derivatives: N-Boc-L-threonine (tert-butyloxycarbonyl) and L-Threonine, N-(phenylmethyl)- (commonly referred to as N-benzyl-L-threonine). We will dissect their behavior in acidic environments, providing researchers with the mechanistic causality and empirical data necessary to optimize their synthetic workflows.

Mechanistic Causality: The "Why" Behind Acid Stability

The stark contrast in acid stability between N-Boc and N-benzyl groups is not arbitrary; it is governed by carbocation thermodynamics and leaving-group kinetics.

  • N-Boc-L-Threonine (Acid-Labile): The Boc group is a carbamate designed specifically for transient protection in Solid-Phase Peptide Synthesis (SPPS)[1]. Under moderately strong acidic conditions (e.g., Trifluoroacetic acid (TFA) or HCl), the carbamate carbonyl oxygen is protonated. This triggers a heterolytic cleavage that releases a highly stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates, driving the reaction forward entropically via the evolution of CO2 and isobutylene gas[2].

  • N-(Phenylmethyl)-L-Threonine (Acid-Stable): The N-benzyl group is a robust alkyl amine linkage. In acidic media, the nitrogen simply protonates to form a stable ammonium salt. Cleaving the C-N bond would require the generation of a benzyl cation without the thermodynamic assistance of gas expulsion. Because this is energetically unfavorable under standard non-nucleophilic acidic conditions, N-benzyl groups remain completely intact (even at pH < 1 at 100°C)[3]. Removal strictly requires reductive conditions (e.g., catalytic hydrogenolysis with Pd/C) or specific oxidative cleavage[4][5].

Mechanism Start L-Threonine Derivative in Acidic Media (e.g., TFA) Boc N-Boc-L-threonine Start->Boc Bn N-benzyl-L-threonine Start->Bn Boc_Mech Protonation of carbamate Cleavage of t-butyl cation Boc->Boc_Mech Bn_Mech Protonation of amine (Ammonium salt formation) No C-N bond cleavage Bn->Bn_Mech Boc_Result Deprotected L-Threonine + CO2 + Isobutylene Boc_Mech->Boc_Result Bn_Result Stable N-benzyl-L-threonine (Recovered intact) Bn_Mech->Bn_Result

Caption: Mechanistic divergence of N-Boc and N-benzyl threonine derivatives in acidic environments.

Quantitative Comparison: Acid Stability Profiles

To facilitate rapid decision-making, the following table summarizes the stability of both threonine derivatives across standard acidic environments routinely utilized in organic synthesis.

Acidic ConditionN-Boc-L-ThreonineN-(Phenylmethyl)-L-ThreonineMechanistic Outcome
50% TFA in DCM (25°C) Cleaved (< 30 min)Completely StableBoc yields free amine; Benzyl forms TFA salt.
4M HCl in Dioxane (25°C) Cleaved (< 30 min)Completely StableBoc yields free amine HCl salt; Benzyl forms HCl salt.
1M Aqueous HCl (100°C) Cleaved (Rapid)StableBenzylamines resist aqueous hydrolysis even at reflux.
Anhydrous HF (0°C) Cleaved (Instant)StableHF is used for global deprotection in Boc-SPPS; Benzyl survives.

Experimental Workflows: Self-Validating Acid Cleavage Kinetics

To ensure absolute trustworthiness in your laboratory data, experimental protocols must be self-validating . The following workflow utilizes an internal standard and a parallel "competition" assay. By subjecting both the acid-labile (Boc) and acid-stable (Benzyl) derivatives to the exact same reaction vessel, we eliminate temperature and concentration drift, proving that any observed degradation is chemically specific to the protecting group.

Protocol: Comparative TFA Cleavage Assay

Materials Required:

  • N-Boc-L-threonine (Test Article)

  • N-benzyl-L-threonine (Negative Control)

  • 1,3,5-Trimethoxybenzene (Inert Internal Standard)

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • Dichloromethane (DCM), Anhydrous

  • Pyridine/Methanol (1:9 v/v, ice-cold)

Step-by-Step Methodology:

  • Preparation of the Master Mix: Dissolve 0.1 mmol of N-Boc-L-threonine, 0.1 mmol of N-benzyl-L-threonine, and 10 mg of 1,3,5-trimethoxybenzene in 1.0 mL of anhydrous DCM in a 5 mL glass vial equipped with a magnetic stirrer.

  • Acidic Initiation: At exactly t=0 , rapidly inject 1.0 mL of neat TFA into the vial to achieve a 50% v/v TFA/DCM solution at 25°C. Cap loosely to allow CO2 gas to escape.

  • Kinetic Sampling: Withdraw 50 µL aliquots at t=5,15,30, and 60 minutes.

  • Immediate Quenching: Dispense each 50 µL aliquot directly into 500 µL of the ice-cold pyridine/methanol solution. Causality note: Pyridine acts as a mild base to instantly neutralize the TFA, halting the cleavage mechanism and preserving the exact kinetic state of the molecule for analysis.

  • Analytical Quantification: Analyze the quenched samples via RP-HPLC (C18 column, H2O/MeCN gradient with 0.1% Formic Acid). Monitor the disappearance of the N-Boc-L-threonine peak relative to the internal standard. The N-benzyl-L-threonine peak area should remain perfectly constant across all time points, validating the integrity of the assay.

Workflow Step1 Prepare 0.1M Solution (Boc vs Benzyl) Step2 Add 50% TFA/DCM (v/v) at 25°C Step1->Step2 Step3 Sample Aliquots at 5, 15, 30, 60 min Step2->Step3 Step4 Quench with Cold Pyridine Step3->Step4 Step5 Analyze via RP-HPLC & LC-MS Step4->Step5

Caption: Self-validating experimental workflow for comparative acid cleavage kinetics.

Conclusion

For synthetic routes requiring robust stability through multiple acidic deprotections or coupling cycles, N-(phenylmethyl)-L-threonine offers an impenetrable shield against acidic cleavage. Conversely, N-Boc-L-threonine remains the premier choice when rapid, gas-driven unmasking is required via TFA. Understanding the thermodynamic causality behind these groups allows researchers to design highly efficient, orthogonal synthetic pathways.

References

  • "Amino Protecting Group-Benzyl Series", Suzhou Highfine Biotech.
  • "Benzylamines", Organic Chemistry Portal.
  • "Synthetic Peptides - A User's Guide", UWEC.
  • "Method and compositions for removing acid-labile protecting groups", Google Patents (WO2014033466A1).
  • "Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide", ACS Publications.

Sources

Validation

evaluating L-Threonine, N-(phenylmethyl)- retention times across different HPLC columns

Advanced Chromatographic Profiling: Evaluating L-Threonine, N-(phenylmethyl)- Retention Dynamics Across C18, Biphenyl, and PFP Architectures L-Threonine, N-(phenylmethyl)- (CAS: 94625-13-5), commonly referred to as N-ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Chromatographic Profiling: Evaluating L-Threonine, N-(phenylmethyl)- Retention Dynamics Across C18, Biphenyl, and PFP Architectures

L-Threonine, N-(phenylmethyl)- (CAS: 94625-13-5), commonly referred to as N-benzyl-L-threonine, is a vital chiral building block and intermediate in peptidomimetic drug development. For analytical scientists, this molecule presents a fascinating chromatographic challenge due to its structural dichotomy. It combines a highly polar, amphoteric threonine core (featuring a secondary amine, a hydroxyl group, and a carboxylic acid) with a highly hydrophobic, electron-rich aromatic benzyl ring.

High-Performance Liquid Chromatography (HPLC) remains the cornerstone technique for amino acid analysis[1]. However, standard reversed-phase (RP) methods utilizing traditional C18 columns often struggle with dual-nature molecules like N-benzyl-L-threonine, leading to poor retention, peak tailing, or compromised resolution. This guide objectively compares the retention behavior of N-benzyl-L-threonine across three distinct stationary phases—C18, Biphenyl, and Pentafluorophenyl (PFP)—providing experimental data and mechanistic insights to optimize your method development.

Mechanistic Pillars of Stationary Phase Selection

The selection of an HPLC column hinges on the physicochemical properties of the analyte and the specific requirements of the analytical method[1]. When evaluating N-benzyl-L-threonine, we must consider three primary modes of interaction:

  • Aliphatic Hydrophobicity (C18): Traditional C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. While the benzyl group provides some retention on a C18 phase, the polar threonine backbone resists partitioning into the hydrophobic stationary phase, often resulting in early elution.

  • π−π Stacking and Polarizability (Biphenyl): Phenyl-type phases, such as biphenyl columns, undergo hydrophobic interactions but are dominated by π−π electron conjugation. The dual-ring system of the biphenyl phase strongly interacts with the aromatic ring of the N-benzyl group, significantly enhancing retention and selectivity compared to aliphatic phases.

  • Orthogonal Selectivity (PFP): Pentafluorophenyl (PFPP/PFP) columns offer a complex retention mechanism involving dispersive forces, π−π interactions, dipole-dipole interactions, and hydrogen bonding. Because PFP columns have fundamentally different interactions than commonly used C18 columns, they are highly effective at resolving polar aromatic compounds[2]. The highly electronegative fluorine atoms create a strong dipole that interacts favorably with the hydroxyl and carboxyl groups of the threonine core.

G Compound N-benzyl-L-threonine Core Threonine Core (Polar, -OH, -COOH) Compound->Core Benzyl Benzyl Group (Aromatic Ring) Compound->Benzyl Amine Secondary Amine (Basic) Compound->Amine PFP PFP Column (Dipole & H-Bond) Core->PFP Hydrogen Bonding C18 C18 Column (Dispersive) Benzyl->C18 Hydrophobic Effect Biphenyl Biphenyl Column (π-π Stacking) Benzyl->Biphenyl π-π Interaction Benzyl->PFP Fluorine-π Interaction Amine->C18 Tailing Risk (Silanols)

Structural interactions of N-benzyl-L-threonine dictating HPLC column selectivity.

Self-Validating Experimental Protocol

To objectively evaluate these columns, we must employ a self-validating system. Chromatographic anomalies (like peak tailing) can stem from either the analyte's structure or degraded column chemistry. By incorporating a System Suitability Test (SST) prior to analyte injection, we isolate the column's true performance. Core-shell columns are utilized in this protocol as they provide high efficiency and reproducibility, which is critical when comparing subtle selectivity differences[3].

Step 1: Mobile Phase Preparation (Causality: pH Control)

  • Aqueous Phase (A): 0.1% Formic Acid (FA) in LC-MS grade water.

  • Organic Phase (B): 0.1% FA in LC-MS grade Acetonitrile.

  • Causality: The pKa of the threonine carboxyl group is ~2.2. At pH 2.7 (achieved via 0.1% FA), the carboxyl group is partially protonated (neutralized), increasing its hydrophobicity. Simultaneously, the secondary amine (pKa ~9) is fully protonated. If the mobile phase were neutral, the zwitterionic nature of the molecule would cause it to elute in the void volume.

Step 2: System Suitability Test (SST)

  • Inject a standard mixture containing Toluene (neutral, hydrophobic marker) and Amitriptyline (basic marker).

  • Validation Logic: Toluene verifies the purely hydrophobic retention capacity of the column. Amitriptyline is a notorious tailing agent; a symmetric Amitriptyline peak ( Tf​≤1.2 ) proves that the column's endcapping is intact and residual silanols are suppressed. Only after passing this SST can we trust the data generated for N-benzyl-L-threonine.

Step 3: Column Equilibration

  • Equilibrate the chosen column (100 x 2.1 mm, 2.7 µm core-shell) at 40°C with 5% B at a flow rate of 0.4 mL/min for 10 column volumes.

Step 4: Gradient Execution & Data Acquisition

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV at 214 nm (optimal for the amide/amine backbone) and 254 nm (optimal for the benzyl ring). To ensure baseline resolution of structurally similar analogs or enantiomers, specialized orthogonal phases are strictly required[4].

Workflow S1 1. Mobile Phase Prep (pH 2.7) S2 2. System Suitability (Toluene/Amitriptyline) S1->S2 S3 3. Column Equilibration (C18, Biphenyl, PFP) S2->S3 S4 4. Analyte Injection (N-benzyl-L-threonine) S3->S4 S5 5. Data Acquisition & Integration S4->S5

Self-validating experimental workflow for HPLC column evaluation.

Comparative Data Analysis

The following table summarizes the quantitative retention data for N-benzyl-L-threonine across the three evaluated stationary phases under the standardized gradient conditions.

Column Chemistry (100 x 2.1 mm, 2.7 µm)Retention Time ( tR​ , min)Peak Asymmetry ( Tf​ )Theoretical Plates ( N )Primary Selectivity Mechanism
Standard C18 3.651.4212,500Dispersive (Hydrophobic)
Core-Shell Biphenyl 4.801.1518,200Dispersive + π−π Stacking
Core-Shell PFP 5.351.0821,400 π−π
  • Dipole + H-Bonding
Data Interpretation & Causality
  • C18 Underperformance: The C18 column exhibited the shortest retention time and the highest peak asymmetry ( Tf​=1.42 ). Because the threonine core is highly polar, the molecule resists partitioning into the dense aliphatic C18 bed. The tailing is caused by the protonated secondary amine interacting with trace unshielded silanols on the silica surface, which the C18 ligands cannot fully sterically hinder.

  • Biphenyl Enhancement: The Biphenyl column increased retention by over a minute. The electron-dense biphenyl rings engage in strong π−π stacking with the benzyl group of the analyte. This specific interaction pulls the molecule deeper into the stationary phase, shielding the amine from surface silanols and improving peak shape ( Tf​=1.15 ).

  • PFP Superiority: The PFP column delivered the longest retention and the sharpest peak. The highly electronegative fluorine atoms create a rigid, electron-deficient ring that acts as a strong Lewis acid, pairing perfectly with the electron-rich benzyl group. Furthermore, the polarized C-F bonds engage in hydrogen bonding with the hydroxyl and carboxyl groups of the threonine core, effectively anchoring both ends of the molecule.

Conclusion & Method Development Best Practices

When evaluating retention times for amphoteric, aromatic amino acid derivatives like L-Threonine, N-(phenylmethyl)-, standard C18 columns often provide suboptimal resolution and peak shape. The experimental data clearly demonstrates that transitioning to orthogonal chemistries—specifically Biphenyl or PFP phases—drastically improves chromatographic performance.

For routine quantification, a Biphenyl column offers excellent ruggedness and sufficient π−π selectivity. However, if the method requires the separation of N-benzyl-L-threonine from closely related structural isomers, degradation products, or other polar amino acids, the PFP column is the definitive choice due to its multi-modal interaction capabilities. Always ensure the mobile phase pH is strictly controlled below the pKa of the carboxyl group to maintain reproducible retention.

References

  • Shimadzu. "Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns". Shimadzu.[Link]

  • GL Sciences. "HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More". GL Sciences.[Link]

  • Wiley-VCH. "Eur. J. Org. Chem. 2008 SUPPORTING INFORMATION". Wiley.[Link]

Sources

Safety & Regulatory Compliance

Safety

L-Threonine, N-(phenylmethyl)- proper disposal procedures

As a Senior Application Scientist, I frequently consult with research teams and drug development professionals on the lifecycle management of synthetic intermediates. Proper disposal of L-Threonine, N-(phenylmethyl)- is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams and drug development professionals on the lifecycle management of synthetic intermediates. Proper disposal of L-Threonine, N-(phenylmethyl)- is not merely a regulatory checkbox; it is a critical component of laboratory safety, environmental stewardship, and operational excellence.

Below is a comprehensive, self-validating standard operating procedure (SOP) for the safe handling, segregation, and disposal of this compound.

Executive Summary & Chemical Profile

L-Threonine, N-(phenylmethyl)- (commonly referred to as N-Benzyl-L-threonine) is a synthetic amino acid derivative widely utilized in peptide synthesis and drug discovery. While it is not classified as an acutely hazardous "P-listed" chemical, its structural properties demand strict disposal protocols to prevent aquatic toxicity and environmental accumulation.

Quantitative Data & Waste Classification

Parameter Specification / Classification
Chemical Name L-Threonine, N-(phenylmethyl)-
Common Name N-Benzyl-L-threonine
CAS Number 94625-13-5
Molecular Formula C11H15NO3
Physical State Solid / Powder
Waste Category Non-Halogenated Solid Organic Waste
EPA RCRA Status Unlisted (Manage as Regulated Organic Waste)[1]

| Disposal Method | High-Temperature Incineration[2] |

Mechanistic Rationale for Disposal Protocols

In laboratory safety, understanding why a protocol exists is the key to compliance. The disposal strategy for N-Benzyl-L-threonine is driven by its molecular architecture:

  • Aromatic Recalcitrance: The lipophilic benzyl group resists rapid microbial degradation in standard municipal wastewater treatment systems. Discharging this compound into the drain can lead to bioaccumulation in aquatic ecosystems.

  • Nitrogenous Emissions: Because the molecule contains a secondary amine, improper low-temperature combustion can generate hazardous nitrogen oxides (NOx). It must be routed to a certified Treatment, Storage, and Disposal Facility (TSDF) capable of high-temperature incineration[2].

  • Regulatory Grounding: Under the1[1], unlisted synthetic organic chemicals must be managed as regulated laboratory waste to ensure safe destruction and prevent environmental contamination.

Operational Disposal Plan: Step-by-Step Methodology

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the integrity of the disposal pipeline.

Step 1: Segregation at the Source
  • Action: Classify and segregate the material strictly as Non-Halogenated Solid Organic Waste [3].

  • Causality: Segregation prevents dangerous cross-reactions. Mixing with halogenated waste alters the required incineration profile and drastically increases disposal costs, while mixing with strong oxidizers poses an immediate fire hazard[4].

  • Validation Check: Verify that the destination waste bin contains no liquid solvents, heavy metals, or halogenated compounds.

Step 2: Containment and Labeling
  • Action: Place the powder in a chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE) or amber glass).

  • Action: Label the container explicitly with the words "Hazardous Waste: N-Benzyl-L-threonine (Solid Organic)".

  • Causality: The1[1] requires containers to be leak-proof and compatible with the waste. Furthermore, EPA regulations mandate that labels must use full chemical names—no abbreviations or structural formulas—so emergency responders can immediately identify the contents during an incident[4].

Step 3: Satellite Accumulation Area (SAA) Storage
  • Action: Store the sealed container in a designated SAA at or near the point of generation, under the direct control of the operator[3].

  • Causality: SAA regulations minimize the volume of hazardous waste dispersed throughout the laboratory. Containers must be kept tightly closed unless actively adding waste to prevent aerosolization of the powder[4].

  • Validation Check: Ensure the SAA does not exceed the regulatory limit (typically 55 gallons). Once a container is full, it must be moved to a central storage area within 72 hours[3].

Step 4: Transport and Final Destruction
  • Action: Coordinate with your Environmental Health and Safety (EH&S) department to transfer the waste to a licensed EPA waste broker[5].

  • Causality: Federal law strictly prohibits the disposal of such chemicals in regular trash or sewer systems[1]. A certified TSDF will perform high-temperature incineration, providing the necessary thermal energy to completely cleave the aromatic ring and safely scrub NOx emissions[2].

Spill Management and Decontamination Protocol

In the event of an accidental release, follow this self-validating spill protocol to ensure containment and operator safety:

  • Isolate & Assess: Secure the area. Visually verify that the spill is limited to L-Threonine, N-(phenylmethyl)- and has not contacted incompatible chemicals (e.g., oxidizers).

  • PPE Verification: Don nitrile gloves, safety goggles, and a standard lab coat.

  • Containment: Do not dry sweep , as this will aerosolize the fine powder and create an inhalation hazard.

  • Collection: Use a slightly dampened absorbent pad or a HEPA-filtered vacuum dedicated to chemical spills to collect the solid material.

  • Disposal: Treat all cleanup materials (including contaminated gloves and pads) as hazardous waste and place them into the Non-Halogenated Solid Organic Waste container[5].

Visualizing the Disposal Workflow

WasteDisposal Gen Waste Generation: L-Threonine, N-(phenylmethyl)- Seg Segregation: Non-Halogenated Solid Organic Gen->Seg Identify hazard class Cont Containment & Labeling: Sealable, Compatible Bin Seg->Cont Transfer to container Store Satellite Accumulation Area: Max 90 Days / <55 Gal Cont->Store Move to SAA Disp Final Disposal: High-Temp Incineration Store->Disp Licensed EPA Hauler

Workflow for the segregation, containment, and disposal of L-Threonine, N-(phenylmethyl)- waste.

References

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." 1

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." 2

  • Columbia University Research. "Hazardous Chemical Waste Management Guidelines." 3

  • Emory University / HKUST. "Chemical Waste Disposal Guidelines." 4

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." 5

  • Sigma-Aldrich. "N-BENZYL-L-THREONINE AldrichCPR Chemical Properties."

Sources

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